1,3-Dibromo-5-fluoro-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWKANDEJFABTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369185 | |
| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62720-29-0 | |
| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62720-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-fluoro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-iodobenzene: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, and key applications of 1,3-Dibromo-5-fluoro-2-iodobenzene. This highly functionalized aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. This document includes a compilation of its known properties, detailed experimental protocols for its synthesis and common reactions, and a discussion of its relevance in medicinal chemistry, including its potential role as a precursor to targeted therapeutics.
Chemical Structure and Properties
This compound is a polysubstituted aromatic compound with the chemical formula C₆H₂Br₂FI. The strategic placement of three different halogen atoms on the benzene ring imparts unique reactivity and makes it a valuable intermediate for the synthesis of complex molecules.
Molecular Structure
The structure of this compound is characterized by a benzene ring substituted with two bromine atoms at positions 1 and 3, a fluorine atom at position 5, and an iodine atom at position 2.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The compound is a solid at room temperature and, like many polyhalogenated aromatic compounds, is poorly soluble in water but soluble in common organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₂Br₂FI | [2] |
| Molecular Weight | 379.80 g/mol | [2] |
| CAS Number | 62720-29-0 | [2] |
| Appearance | Pale brown to brown crystalline powder | [2] |
| Melting Point | 132 - 136 °C | [2] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents. | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a directed ortho-metalation strategy starting from 1,3-dibromo-5-fluorobenzene.[3]
Reaction Scheme:
Caption: Synthesis of this compound.
Detailed Protocol:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.0 eq.) dropwise while maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 30 minutes.
-
Metalation: In a separate flame-dried flask under an inert atmosphere, dissolve 1,3-dibromo-5-fluorobenzene (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Lithiation: Transfer the freshly prepared LDA solution to the solution of 1,3-dibromo-5-fluorobenzene via cannula at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Iodination: Prepare a solution of iodine (I₂) (1.2 eq.) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield this compound as a solid.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carbon-iodine bond is significantly more reactive than the carbon-bromine bonds under these conditions, allowing for selective functionalization.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃) (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-aryl-1,3-dibromo-5-fluorobenzene.
Applications in Drug Discovery and Development
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of biologically active molecules. The presence of multiple halogen atoms allows for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.[4] Halogenated aromatic compounds are frequently utilized in the development of kinase inhibitors for cancer therapy.
Precursor to Kinase Inhibitors
While specific derivatives of this compound as potent, clinically approved drugs are not extensively documented in publicly available literature, its structural motifs are relevant to the design of kinase inhibitors. For instance, substituted phenyl rings are core components of many inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[5][6]
The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its aberrant activation can lead to uncontrolled cell growth and tumor progression. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of EGFR are an important class of anti-cancer drugs.
Illustrative EGFR Signaling Pathway and Inhibition
The following diagram illustrates a simplified EGFR signaling pathway and the general mechanism of action for a tyrosine kinase inhibitor that could potentially be synthesized from a precursor like this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a TKI.
Analytical Data
Comprehensive analytical data is crucial for the unambiguous identification and quality control of this compound. While a full experimental dataset is not publicly available, the expected analytical characteristics are described below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to the two protons on the benzene ring. The signals would likely appear as complex multiplets due to coupling with the adjacent fluorine atom and long-range couplings with each other.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms attached to the halogens will show characteristic shifts, and the carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, which will be split into a multiplet due to coupling with the neighboring protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak corresponding to the exact mass of the C₆H₂Br₂FI molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing two bromine atoms.
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its densely functionalized aromatic ring, featuring three distinct and reactive halogen atoms, provides a platform for the synthesis of a wide array of complex organic molecules. Its utility in the construction of potential pharmaceutical agents, particularly in the field of oncology, underscores its importance for the research and drug development community. The experimental protocols and data presented in this guide are intended to facilitate its use in the laboratory and inspire further investigation into its synthetic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 62720-29-0 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGF-Receptor Phosphorylation and Downstream Signaling are Activated by Benzo[a]pyrene 3,6-quinone and Benzo[a]pyrene 1,6-quinone in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,3-Dibromo-5-fluoro-2-iodobenzene
CAS Number: 62720-29-0
This in-depth technical guide provides a thorough overview of 1,3-Dibromo-5-fluoro-2-iodobenzene, a key halogenated aromatic compound for professionals in research, chemical synthesis, and drug development.
Chemical and Physical Properties
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₂Br₂FI.[1][2][3] This unique arrangement of bromine, fluorine, and iodine atoms on the benzene ring imparts distinct chemical reactivity, making it a valuable intermediate in organic synthesis.[1][4]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 62720-29-0 | [1][2][3][4][5] |
| Molecular Formula | C₆H₂Br₂FI | [1][2][3] |
| Molecular Weight | 379.79 - 379.8 g/mol | [1][2][4] |
| Appearance | Pale brown to brown powder/crystal | [1] |
| Melting Point | 132 - 138 °C | [1][4] |
| Purity | ≥ 97% (HPLC/GC) | [1][4] |
| IUPAC Name | This compound | [2][3] |
| Synonyms | 2,6-Dibromo-4-fluoroiodobenzene | [1][5] |
| InChI Key | LIWKANDEJFABTQ-UHFFFAOYSA-N | [2][4] |
| SMILES | FC1=CC(Br)=C(I)C(Br)=C1 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
Table 2: Spectroscopic Data
| Technique | Description | Reference |
| NMR Spectroscopy | Proton and carbon NMR spectra show characteristic shifts due to the halogen substituents. The fluorine atom causes splitting of adjacent proton signals, while the iodine atom can induce peak broadening. | [4] |
| Mass Spectrometry (MS) | High-resolution mass spectrometry can be used to confirm the molecular ion peak at an m/z corresponding to the molecular formula C₆H₂Br₂FI. | [4] |
| X-ray Crystallography | Single-crystal X-ray diffraction provides definitive structural confirmation of the molecule. | [4] |
Applications in Research and Development
This compound is a versatile building block primarily utilized in the synthesis of complex organic molecules. Its applications span various fields, including:
-
Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents where the halogenated structure can enhance biological activity.[1]
-
Agrochemicals: The compound is used in the creation of new agrochemical products.[1]
-
Material Science: It finds application in the development of advanced materials such as polymers and coatings, where its properties can improve durability and resistance.[1]
-
Bioactive Molecules and Probes: Researchers use this compound to develop bioactive molecules and probes for studying biological processes.[4]
One specific application is in the preparation of the ligand 5-fluoro-1,3-di(2-pyridyl)benzene.[3]
Chemical Reactivity and Synthetic Utility
The presence of multiple halogen atoms with different reactivities on the benzene ring makes this compound a valuable substrate for various chemical transformations. The iodine and bromine atoms are susceptible to a range of coupling and substitution reactions.
This compound can undergo several types of reactions, including:
-
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.[4]
-
Oxidation and Reduction Reactions: The molecule can be oxidized or reduced to form different derivatives.[4]
-
Coupling Reactions: It is an ideal candidate for cross-coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.[4]
The differential reactivity of the halogens allows for selective and sequential reactions, providing a pathway to complex, highly substituted aromatic compounds.
Experimental Protocols
Generalized Experimental Workflow for a Suzuki Coupling Reaction:
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[6]
Table 3: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [6] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of water.P332 + P313: If skin irritation occurs: Get medical advice/attention.P337 + P313: If eye irritation persists: Get medical advice/attention.P362 + P364: Take off contaminated clothing and wash it before reuse. | [6] |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] Store the compound at 2 - 8 °C.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7]
Logical Relationships in Synthesis
The utility of this compound lies in its ability to act as a scaffold for building more complex molecules. The different halogens can be addressed sequentially in synthetic routes.
Caption: Sequential functionalization strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 62720-29-0 [matrix-fine-chemicals.com]
- 3. molkem.com [molkem.com]
- 4. This compound | 62720-29-0 | Benchchem [benchchem.com]
- 5. This compound, 2,6-Dibromo-4-fluorophenol Manufacturer in India. [sodiumiodide.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,3-Dibromo-5-fluoro-2-iodobenzene, a key halogenated aromatic compound utilized in organic synthesis, particularly for pharmaceuticals and materials science.[1] This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 5-fluoro-2-iodobenzene, via a Sandmeyer reaction. This intermediate is then subjected to electrophilic bromination to yield the final product.
Figure 1: Proposed synthetic workflow for this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 62720-29-0 | [1][2] |
| Molecular Formula | C₆H₂Br₂FI | [1][2] |
| Molecular Weight | 379.79 g/mol | [1] |
| Appearance | Pale brown to brown powder | [1] |
| Melting Point | 132 - 136 °C | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Experimental Protocols
This section details the experimental procedures for the synthesis of this compound.
Step 1: Synthesis of 5-fluoro-2-iodobenzene (Precursor)
The synthesis of the 5-fluoro-2-iodobenzene precursor is achieved via a Sandmeyer reaction, a well-established method for converting aryl amines to aryl halides through a diazonium salt intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoroaniline | 111.12 | 11.1 g | 0.1 |
| Hydrochloric Acid (conc.) | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 |
| Potassium Iodide (KI) | 166.00 | 18.3 g | 0.11 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 11.1 g (0.1 mol) of 4-fluoroaniline in a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water. Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of 7.2 g (0.104 mol) of sodium nitrite in 20 mL of water dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.
-
Iodination: In a separate beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoro-2-iodobenzene can be purified by vacuum distillation.
Step 2: Synthesis of this compound
The final product is synthesized by the electrophilic bromination of 5-fluoro-2-iodobenzene. The fluorine and iodine substituents direct the incoming bromine atoms to the 1 and 3 positions.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-fluoro-2-iodobenzene | 224.00 | 11.2 g | 0.05 |
| Bromine (Br₂) | 159.81 | 16.8 g (5.4 mL) | 0.105 |
| Iron Filings (Fe) or AlBr₃ | 55.85 or 266.69 | Catalytic amount | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 100 mL | - |
| Saturated Sodium Bisulfite Solution | - | As needed | - |
| Hexane/Ethyl Acetate Mixture | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL flask protected from light, dissolve 11.2 g (0.05 mol) of 5-fluoro-2-iodobenzene in 100 mL of dichloromethane. Add a catalytic amount of iron filings or aluminum bromide.
-
Bromination: Cool the mixture to 0 °C in an ice bath. Slowly add 16.8 g (5.4 mL, 0.105 mol) of bromine dropwise over a period of 30 minutes.[3] The reaction is exothermic and should be controlled to maintain a temperature between 0-50 °C.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a pale brown to brown powder.[1][3]
Applications in Research and Development
This compound is a valuable building block in various fields:
-
Pharmaceutical Development: It serves as an important intermediate in the synthesis of complex organic molecules and potential drug candidates, including anti-cancer agents, where its halogenated structure can enhance biological activity.[1]
-
Materials Science: This compound is utilized in the creation of advanced materials, such as polymers and coatings, where its properties can improve durability and resistance.[1]
-
Organic Synthesis: The presence of multiple halogen atoms with different reactivities allows for selective functionalization, making it a versatile substrate for cross-coupling reactions.[1]
References
Spectroscopic Analysis of 1,3-Dibromo-5-fluoro-2-iodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the halogenated aromatic compound 1,3-Dibromo-5-fluoro-2-iodobenzene. The information presented herein is intended to support research and development activities by providing key analytical data and outlining standard methodologies for its acquisition.
Compound Overview
This compound (CAS No. 62720-29-0) is a highly substituted aromatic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and an iodine atom, imparts distinct reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂Br₂FI |
| Molecular Weight | 379.79 g/mol [1] |
| Melting Point | 132 - 136 °C[1][2] |
| Appearance | Pale brown to brown powder[2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following sections summarize the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, publicly available spectra for this compound are limited, the expected features can be inferred from general principles and data for related compounds. The presence of bromine, fluorine, and iodine atoms on the benzene ring will lead to a complex and informative NMR spectrum. Halogen substitution typically results in deshielding of the aromatic protons and carbons.[1] The fluorine atom will cause characteristic splitting of signals from nearby protons, while the heavy iodine atom is known to induce broadening of adjacent NMR peaks.[1]
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | 7.0 - 8.0 | Doublet of doublets | J(H,F) and J(H,H) |
| ¹³C | 90 - 165 | Multiple signals with C-F coupling | J(C,F) |
| ¹⁹F | -100 to -120 | Multiplet | J(F,H) |
Note: The predicted values are based on typical ranges for halogenated benzenes and require experimental verification.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ion | m/z (Observed) | Formula |
| HRMS | [M]⁺ | 379.80 | C₆H₂Br₂FI |
The mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the sequential loss of halogen atoms and other small fragments.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not widely published. However, the following represents standard methodologies that would be employed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters will be similar to ¹H NMR, with the spectral width adjusted to the appropriate range for fluorine.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire data in a positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Utilize the isotopic distribution pattern to confirm the presence of two bromine atoms.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural assignment and purity determination, it is imperative that the predicted data be confirmed through rigorous experimentation following the outlined protocols.
References
The Chemical Reactivity of Polyhalogenated Benzenes: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Polyhalogenated benzenes are a class of aromatic compounds characterized by the presence of multiple halogen atoms attached to a benzene ring. Their unique electronic and steric properties impart a diverse range of chemical reactivities, making them valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of polyhalogenated benzenes, with a focus on their application in research and drug development. We will delve into the key reaction types, present quantitative data for comparative analysis, provide detailed experimental protocols for seminal reactions, and visualize complex pathways and workflows.
Core Principles of Reactivity
The reactivity of polyhalogenated benzenes is primarily dictated by the nature and position of the halogen substituents on the aromatic ring. Halogens exert both inductive and resonance effects, which collectively influence the electron density of the benzene ring and the lability of the carbon-halogen bonds.
-
Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond (inductive effect). This effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. The strength of the inductive effect decreases down the group (F > Cl > Br > I).
-
Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system (resonance effect). This effect donates electron density to the ring, particularly at the ortho and para positions, and tends to oppose the inductive effect. The resonance effect is most significant for fluorine and diminishes for heavier halogens.
The interplay of these effects governs the overall reactivity and regioselectivity of reactions involving polyhalogenated benzenes.
Key Reaction Classes
Polyhalogenated benzenes participate in a variety of chemical transformations, with the most significant being nucleophilic aromatic substitution, electrophilic aromatic substitution, metal-mediated cross-coupling reactions, and photochemical reactions.
Nucleophilic Aromatic Substitution (SNA r)
In SNAr reactions, a nucleophile displaces a halide ion from the aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups (including the halogens themselves) that stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend observed in aliphatic nucleophilic substitution. This is because the rate-determining step is the initial attack of the nucleophile, which is favored by the strong electron-withdrawing nature of fluorine.
Quantitative Data for SNAr Reactions:
| Polyhalogenated Benzene | Nucleophile | Product(s) | Yield (%) | Reference |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 1-Hydrazino-2,4-dinitrobenzene | - | [1] |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various N, O, S nucleophiles | Substituted (pentafluorosulfanyl)benzenes | - | [1] |
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution on polyhalogenated benzenes is generally more challenging than on benzene itself due to the deactivating nature of the halogen substituents. The reaction requires harsh conditions and often leads to a mixture of products. The directing effect of the halogens is ortho- and para-, but the strong deactivation can make these reactions synthetically less useful unless activating groups are also present on the ring.
Regioselectivity in the Nitration of Dichlorobenzenes:
The nitration of dichlorobenzenes illustrates the directing effects and the influence of multiple deactivating groups.
| Substrate | Product Distribution (ortho:meta:para) |
| 1,2-Dichlorobenzene | 3,4-Dichloronitrobenzene (major), 2,3-Dichloronitrobenzene (minor) |
| 1,3-Dichlorobenzene | 2,4-Dichloronitrobenzene (major), 3,5-Dichloronitrobenzene (minor) |
| 1,4-Dichlorobenzene | 2,5-Dichloronitrobenzene (sole product) |
Metal-Mediated Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have revolutionized the functionalization of polyhalogenated benzenes. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds, respectively, under relatively mild conditions. The reactivity of the C-X bond in these reactions generally follows the order I > Br > Cl, which is opposite to the trend in SNAr reactions. This allows for regioselective functionalization of polyhalogenated benzenes containing different halogens.
Quantitative Data for Suzuki-Miyaura Coupling of Halogenated Benzenes:
The following table presents the yields for the Suzuki coupling reaction of various halogenated benzenes with phenylboronic acid catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles.[2]
| Aryl Halide | Product | Yield (%) |
| Iodobenzene | Biphenyl | 98 |
| Bromobenzene | Biphenyl | 95 |
| Chlorobenzene | Biphenyl | 35 |
| 1,4-Dibromobenzene | 1,4-Diphenylbenzene | 92 |
| 1,4-Dichlorobenzene | 1,4-Diphenylbenzene | 25 |
Regioselectivity in Buchwald-Hartwig Amination:
The regioselectivity of the Buchwald-Hartwig amination can be controlled by the choice of catalyst and reaction conditions. For example, the amination of 2,4-dichloropyridine can be directed to the C-2 position with high selectivity.[3]
| Substrate | Amine | Catalyst | Product (C2:C4 ratio) | Yield (%) |
| 2,4-Dichloropyridine | Aniline | Pd(dba)₂ / Xantphos | 2-Anilino-4-chloropyridine (>95:5) | 85 |
Photochemical Reactions
Polyhalogenated benzenes can undergo photochemical reactions, often involving the homolytic cleavage of a carbon-halogen bond to generate aryl radicals. These radicals can then participate in a variety of reactions, including hydrogen abstraction, dimerization, and reaction with other molecules.
Experimental Protocols
This section provides detailed methodologies for key reactions involving polyhalogenated benzenes.
Suzuki-Miyaura Coupling of 1,4-Dibromobenzene
This protocol describes the synthesis of 1,4-diphenylbenzene from 1,4-dibromobenzene and phenylboronic acid.
Materials:
-
1,4-Dibromobenzene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 1,4-dibromobenzene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).
-
Add a magnetic stir bar and evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in toluene (5 mL) under an inert atmosphere.
-
To the reaction flask, add a degassed mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Inject the catalyst solution into the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
After cooling to room temperature, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,4-diphenylbenzene.
Buchwald-Hartwig Amination of 1,3-Dichlorobenzene
This protocol describes the synthesis of N-phenyl-3-chloroaniline from 1,3-dichlorobenzene and aniline.
Materials:
-
1,3-Dichlorobenzene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), Xantphos (0.015 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add a magnetic stir bar and evacuate and backfill the tube with argon three times.
-
Add toluene (5 mL), followed by 1,3-dichlorobenzene (1.0 mmol) and aniline (1.2 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield N-phenyl-3-chloroaniline.
Mandatory Visualizations
This section provides diagrams created using the Graphviz DOT language to illustrate key pathways and workflows relevant to the reactivity and application of polyhalogenated benzenes.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Polyhalogenated aromatic hydrocarbons, such as polychlorinated biphenyls (PCBs), are known to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to various toxicological effects.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Workflow: Synthesis of Boscalid
The fungicide Boscalid is synthesized from a dichlorinated benzene derivative, showcasing the application of cross-coupling and amidation reactions.[4][5]
Caption: Synthetic workflow for the fungicide Boscalid.
Conclusion
The chemical reactivity of polyhalogenated benzenes is a rich and diverse field with profound implications for synthetic chemistry and drug discovery. A thorough understanding of the interplay between inductive and resonance effects, coupled with the strategic application of modern synthetic methodologies such as metal-catalyzed cross-coupling reactions, allows for the precise and efficient construction of complex molecular architectures. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists, enabling them to harness the synthetic potential of polyhalogenated benzenes in their pursuit of novel therapeutic agents and advanced materials. The provided visualizations of key biological pathways and synthetic workflows further aid in conceptualizing the broader impact and application of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 1 from Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel process concept for the three step Boscalid® synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
The Dichotomous Nature of Halogens: An In-depth Technical Guide to their Electronic Effects on Aromatic Rings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic influence of halogens on aromatic systems. Halogens, uniquely among substituent groups, present a fascinating dichotomy of electron-withdrawing inductive effects and electron-donating resonance effects. Understanding this interplay is critical for predicting reaction outcomes, designing novel synthetic routes, and modulating the properties of pharmacologically active molecules.
The Dual Electronic Effects of Halogens
Halogens exert two primary electronic effects on aromatic rings: the inductive effect (-I) and the resonance effect (+R) .
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma (σ) bond. This effect is distance-dependent, being strongest at the ipso-carbon and diminishing with distance. The order of inductive effect among the common halogens is F > Cl > Br > I.
-
Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the aromatic ring. This donation of electron density through resonance partially counteracts the inductive effect. The extent of this donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon's p-orbital of the aromatic ring. This overlap is most effective for fluorine (2p-2p overlap) and decreases down the group (Cl: 3p-2p, Br: 4p-2p, I: 5p-2p).
The net electronic effect of a halogen substituent is a combination of these two opposing forces. For all halogens, the inductive effect is stronger than the resonance effect, making them net electron-withdrawing groups and deactivating towards electrophilic aromatic substitution. However, the resonance effect is still significant enough to direct incoming electrophiles to the ortho and para positions.
Caption: Opposing electronic effects of halogens on aromatic rings.
Quantitative Analysis: Hammett Parameters
The electronic effects of substituents can be quantified using Hammett parameters (σ). These parameters are derived from the dissociation constants of substituted benzoic acids.
-
σp and σm: These represent the total electronic effect of a substituent at the para and meta positions, respectively.
-
σI (Inductive/Field Effect): This parameter quantifies the inductive effect.
-
σR (Resonance Effect): This parameter quantifies the resonance effect.
The relationship between these parameters can be expressed as: σp = σI + σR σm ≈ σI
Table 1: Hammett Parameters for Halogen Substituents
| Halogen | σp | σm | σI | σR |
| -F | 0.06 | 0.34 | 0.54 | -0.48 |
| -Cl | 0.23 | 0.37 | 0.47 | -0.24 |
| -Br | 0.23 | 0.39 | 0.45 | -0.22 |
| -I | 0.28 | 0.35 | 0.40 | -0.12 |
Data compiled from various sources on Hammett parameters.
Impact on Acidity and Basicity
The electron-withdrawing nature of halogens influences the acidity and basicity of substituted aromatic compounds.
-
Phenols: Halogen substituents increase the acidity of phenols by stabilizing the phenoxide ion through their -I effect. The closer the halogen is to the hydroxyl group, the greater the effect.
-
Anilines: Halogen substituents decrease the basicity of anilines by withdrawing electron density from the nitrogen atom, making the lone pair less available for protonation.
Table 2: pKa Values for Halogenated Phenols and Anilines
| Substituent | pKa of Phenol | pKa of Anilinium Ion |
| -H | 9.95 | 4.60 |
| p-F | 9.81 | 4.65 |
| p-Cl | 9.38 | 3.98 |
| p-Br | 9.34 | 3.91 |
| p-I | 9.30 | 3.78 |
| o-Cl | 8.48 | 2.62 |
| m-Cl | 9.02 | 3.32 |
Data represents typical literature values and may vary slightly depending on experimental conditions.
Influence on Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
As previously mentioned, halogens are deactivating yet ortho, para-directing in EAS reactions. The deactivation is a consequence of the dominant -I effect, which reduces the nucleophilicity of the aromatic ring. The ortho, para-directing nature is due to the +R effect, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho or para position.
Caption: Generalized workflow for electrophilic aromatic substitution.
Table 3: Relative Rates of Nitration for Halobenzenes (Benzene = 1)
| Halobenzene | Relative Rate |
| Fluorobenzene | 0.15 |
| Chlorobenzene | 0.033 |
| Bromobenzene | 0.030 |
| Iodobenzene | 0.18 |
Note: The higher reactivity of iodobenzene compared to chloro- and bromobenzene is a complex phenomenon attributed to factors including polarizability and the nature of the transition state.
Nucleophilic Aromatic Substitution (NAS)
Halogens, being good leaving groups, can participate in nucleophilic aromatic substitution reactions. The rate of these reactions is enhanced by the presence of strong electron-withdrawing groups ortho and/or para to the halogen. The reactivity order for the leaving group is typically F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the mechanism of the reaction. In the rate-determining step, the nucleophile attacks the carbon bearing the halogen, and the high electronegativity of fluorine stabilizes the resulting Meisenheimer complex.
Experimental Protocols
Determination of Hammett Parameters (σ)
Protocol: Measurement of pKa of Substituted Benzoic Acids
-
Preparation of Solutions: Prepare a series of buffered solutions of known pH. Prepare stock solutions of the substituted benzoic acid and the unsubstituted benzoic acid in a suitable solvent (e.g., 50% ethanol/water).
-
Spectrophotometric Measurement:
-
For each benzoic acid, prepare a set of solutions with a constant total acid concentration across the range of buffered pH values.
-
Measure the UV-Vis absorbance of each solution at a wavelength where the protonated and deprotonated forms of the acid have significantly different molar absorptivities.
-
-
Data Analysis:
-
Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, use the Henderson-Hasselbalch equation to calculate the pKa from the ratio of the deprotonated to protonated species at each pH.
-
-
Calculation of σ:
-
σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid)
-
Kinetic Studies of Electrophilic Aromatic Substitution
Protocol: Competitive Nitration of a Halobenzene and Benzene
-
Reaction Setup:
-
A mixture of the halobenzene and benzene (in a known molar ratio, often equimolar) is dissolved in an inert solvent (e.g., acetic acid).
-
The mixture is cooled in an ice bath.
-
A nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise with stirring.
-
-
Quenching and Workup:
-
After a specified time, the reaction is quenched by pouring it into a mixture of ice and water.
-
The organic products are extracted with a suitable solvent (e.g., dichloromethane).
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
-
Product Analysis:
-
The relative amounts of the nitrated halobenzene isomers and nitrobenzene are determined using a quantitative analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Relative Rates:
-
The relative rate of nitration is calculated from the product ratios and the initial molar ratio of the reactants.
-
Conclusion
The electronic effects of halogens on aromatic rings are a nuanced interplay of inductive withdrawal and resonance donation. This duality governs their behavior in chemical reactions and their influence on molecular properties. A thorough understanding of these principles, supported by quantitative data and robust experimental methodologies, is indispensable for the rational design of molecules in medicinal chemistry and materials science. The ability to fine-tune the electronic properties of an aromatic ring by the judicious choice and placement of halogen substituents is a powerful tool in the arsenal of the modern chemist.
An In-depth Technical Guide on 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the chemical properties of 1,3-Dibromo-5-fluoro-2-iodobenzene, a halogenated aromatic compound with significant applications in organic synthesis, pharmaceutical development, and materials science.
Core Chemical Data
The fundamental properties of this compound are summarized below. This compound's unique structure, featuring multiple halogen substituents, makes it a valuable intermediate for creating complex molecules.
| Property | Value |
| Molecular Formula | C6H2Br2FI[1][2][3][4][5] |
| Molecular Weight | 379.79 g/mol [2][3][4][5][6] |
| CAS Number | 62720-29-0[1][2][4][5] |
| Appearance | Pale brown to brown powder[1] |
| Melting Point | 132 - 136 °C[1][5] |
| Synonyms | 2,6-Dibromo-4-fluoroiodobenzene[1][5] |
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a generalized workflow for the synthesis and subsequent purification of a halogenated aromatic compound such as this compound. This process is fundamental in ensuring the compound's suitability for further applications in research and development.
Caption: A conceptual workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound serves as a critical building block in various scientific fields:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of novel pharmaceutical compounds, particularly in the development of anti-cancer agents where its halogenated structure can enhance biological activity.[1]
-
Materials Science: The compound is utilized in the creation of advanced materials, such as polymers and coatings, where its properties can improve durability and resistance.[1]
-
Organic Synthesis: Researchers employ this compound in cross-coupling reactions to construct complex molecular architectures.[1]
-
Analytical Chemistry: It can be used as a reference standard for the accurate detection and quantification of similar halogenated compounds.[1]
References
An In-depth Technical Guide to the Isomers of C6H2Br2FI: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of the polyhalogenated aromatic compound with the molecular formula C6H2Br2FI. This document details the systematic IUPAC nomenclature for all 30 possible isomers, outlines established experimental protocols for their synthesis and characterization, and explores their potential biological interactions through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The information is presented to be a valuable resource for researchers in medicinal chemistry, materials science, and toxicology.
Isomers of C6H2Br2FI and their IUPAC Nomenclature
The chemical formula C6H2Br2FI represents a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom. Due to the various possible arrangements of these four substituents on the six-carbon ring, a total of 30 constitutional isomers exist. The systematic naming of these isomers is crucial for unambiguous identification. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature for these compounds is determined by assigning locants to the substituents to give the lowest possible numbering sequence, with the substituents listed in alphabetical order (bromo, fluoro, iodo).
Below is a comprehensive table of all 30 possible isomers of C6H2Br2FI and their corresponding IUPAC names.
| Isomer Number | IUPAC Name |
| 1 | 1,2-Dibromo-3-fluoro-4-iodobenzene |
| 2 | 1,2-Dibromo-3-fluoro-5-iodobenzene |
| 3 | 1,2-Dibromo-3-fluoro-6-iodobenzene |
| 4 | 1,2-Dibromo-4-fluoro-3-iodobenzene |
| 5 | 1,2-Dibromo-4-fluoro-5-iodobenzene |
| 6 | 1,2-Dibromo-4-fluoro-6-iodobenzene |
| 7 | 1,2-Dibromo-5-fluoro-3-iodobenzene |
| 8 | 1,2-Dibromo-5-fluoro-4-iodobenzene |
| 9 | 1,2-Dibromo-6-fluoro-3-iodobenzene |
| 10 | 1,2-Dibromo-6-fluoro-4-iodobenzene |
| 11 | 1,3-Dibromo-2-fluoro-4-iodobenzene |
| 12 | 1,3-Dibromo-2-fluoro-5-iodobenzene |
| 13 | 1,3-Dibromo-2-fluoro-6-iodobenzene |
| 14 | 1,3-Dibromo-4-fluoro-2-iodobenzene |
| 15 | 1,3-Dibromo-4-fluoro-5-iodobenzene |
| 16 | 1,3-Dibromo-4-fluoro-6-iodobenzene |
| 17 | 1,3-Dibromo-5-fluoro-2-iodobenzene |
| 18 | 1,3-Dibromo-5-fluoro-4-iodobenzene |
| 19 | 1,3-Dibromo-6-fluoro-2-iodobenzene |
| 20 | 1,3-Dibromo-6-fluoro-4-iodobenzene |
| 21 | 1,4-Dibromo-2-fluoro-3-iodobenzene |
| 22 | 1,4-Dibromo-2-fluoro-5-iodobenzene |
| 23 | 1,4-Dibromo-2-fluoro-6-iodobenzene |
| 24 | 1,4-Dibromo-3-fluoro-2-iodobenzene |
| 25 | 1,4-Dibromo-3-fluoro-5-iodobenzene |
| 26 | 1,4-Dibromo-3-fluoro-6-iodobenzene |
| 27 | 1,4-Dibromo-5-fluoro-2-iodobenzene |
| 28 | 1,4-Dibromo-5-fluoro-3-iodobenzene |
| 29 | 1,4-Dibromo-6-fluoro-2-iodobenzene |
| 30 | 1,4-Dibromo-6-fluoro-3-iodobenzene |
Experimental Protocols: Synthesis and Characterization
The synthesis of specific C6H2Br2FI isomers typically involves multi-step strategies, leveraging the directing effects of existing substituents on the benzene ring. Characterization relies on a combination of spectroscopic and crystallographic techniques to confirm the structure and purity of the synthesized compounds.
Synthetic Methodologies
Two primary retrosynthetic approaches can be envisioned for the synthesis of C6H2Br2FI isomers: electrophilic aromatic substitution on a pre-functionalized benzene ring and the Sandmeyer reaction starting from a corresponding aniline.
2.1.1. Electrophilic Aromatic Substitution
This method involves the sequential introduction of halogen atoms onto a benzene ring or a substituted benzene derivative. The order of introduction and the choice of catalyst are critical to control the regioselectivity of the reaction.[1]
-
General Protocol for Bromination:
-
Dissolve the fluoro-iodobenzene precursor in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).[2]
-
Slowly add a solution of bromine (Br2) in the same solvent at a controlled temperature (often at or below room temperature).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine.
-
Perform an aqueous workup, dry the organic layer, and purify the product by column chromatography or recrystallization.
-
-
General Protocol for Iodination:
-
Direct iodination of deactivated rings can be challenging. A common method involves the use of an oxidizing agent to generate a more electrophilic iodine species ("I+").[3]
-
A mixture of iodine (I2) and an oxidizing agent (e.g., nitric acid, or a combination of hydrogen peroxide and sulfuric acid) is used.[3]
-
The aromatic substrate is added to the reaction mixture, and the reaction is stirred at a specified temperature until completion.
-
Workup and purification procedures are similar to those for bromination.
-
2.1.2. Sandmeyer Reaction
The Sandmeyer reaction provides a versatile method for introducing bromine or iodine onto an aromatic ring starting from a primary aromatic amine (aniline).[4][5] This is particularly useful for accessing substitution patterns that are not readily achievable through direct electrophilic substitution.
-
General Protocol for Diazotization and Sandmeyer Reaction:
-
Diazotization: Dissolve the appropriately substituted dibromofluoroaniline in a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction (Iodination): In a separate flask, prepare a solution of potassium iodide (KI) in water. The use of a copper catalyst is generally not necessary for iodination.[6]
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Extract the aryl iodide product with an organic solvent, wash the organic layer, dry, and purify.
-
Sandmeyer Reaction (Bromination): For bromination, a solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared. The diazonium salt solution is then added to this mixture.
-
Characterization Techniques
The unambiguous identification of the synthesized C6H2Br2FI isomers requires a suite of analytical techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the presence of only two protons on the benzene ring, the ¹H NMR spectrum will be relatively simple. The chemical shifts of these protons will be in the aromatic region (typically 6.5-8.5 ppm) and will be influenced by the neighboring halogen substituents.[7] The coupling patterns (doublets, triplets, or doublets of doublets) will provide crucial information about the relative positions of the protons and, by extension, the substituents.
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, unless symmetry is present in the molecule. The chemical shifts of the carbon atoms are significantly affected by the attached halogens.[8][9] Carbons bonded to electronegative atoms like fluorine will be deshielded and appear at a higher chemical shift. The spin-orbit coupling effect of bromine and iodine also influences the chemical shifts.[8]
-
¹⁹F NMR: This technique is highly informative as it will show a single resonance for the fluorine atom, and its coupling to nearby protons can further confirm the substitution pattern.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. The high-resolution mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The fragmentation pattern can also provide structural information, as the molecule will break in predictable ways upon ionization.[10][11]
2.2.3. X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural elucidation. It allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, confirming the exact isomer that has been synthesized.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a C6H2Br2FI isomer.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Many halogenated aromatic hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[12][13] This interaction can trigger a cascade of downstream events, leading to changes in gene expression and potentially toxicological effects.[14][15][16] The following diagram illustrates the canonical AhR signaling pathway.
Conclusion
The 30 isomers of C6H2Br2FI represent a fascinating class of polyhalogenated aromatic compounds with significant potential for research and development. This guide has provided a foundational understanding of their nomenclature, synthetic accessibility, and analytical characterization. Furthermore, the elucidation of their potential interaction with the AhR signaling pathway opens avenues for investigation into their pharmacological and toxicological profiles. The detailed protocols and visual aids presented herein are intended to empower researchers to explore the rich chemistry and biology of these complex molecules.
References
- 1. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies on the mechanism of action of halogenated aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of toxic halogenated aromatics [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iloencyclopaedia.org [iloencyclopaedia.org]
An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-iodobenzene: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and key applications of the highly functionalized aromatic compound, 1,3-Dibromo-5-fluoro-2-iodobenzene. This versatile building block is of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science due to its unique substitution pattern, which allows for selective chemical modifications.
Core Compound Properties
This compound is a halogenated aromatic compound with the molecular formula C₆H₂Br₂FI. Its structure, featuring two bromine atoms, a fluorine atom, and an iodine atom on a benzene ring, provides multiple reactive sites for various chemical transformations.[1] This compound is typically a pale brown to brown powder or crystalline solid at room temperature.[2]
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 62720-29-0 | [2] |
| Molecular Formula | C₆H₂Br₂FI | [1][2] |
| Molecular Weight | 379.8 g/mol | [2] |
| Appearance | Pale brown to brown powder to crystal | [2][3] |
| Melting Point | 132 - 137 °C | [2][4] |
| Boiling Point | 292.8 ± 35.0 °C (Predicted) | [4] |
| Density | 2.567 g/cm³ (Estimate) | [4] |
| Purity | ≥ 97% | [2] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. While specific toxicity data is limited, the compound is classified as a skin and eye irritant.
Hazard Identification and Precautionary Measures
| Hazard Classification | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[5][6] |
| Eye Irritation | Causes serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] |
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage and Disposal
Storage:
-
Keep in a tightly closed container.
-
Keep away from heat, sparks, and open flames.[5] Recommended storage temperature is between 2 - 8 °C.[2]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Do not allow this chemical to enter the environment.
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Key Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1][2] Its multiple halogen substituents with differential reactivity make it an ideal substrate for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[2]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The following is a general, representative protocol for a Suzuki-Miyaura reaction using an aryl halide like this compound. The reactivity of the halogens generally follows the order I > Br > Cl, allowing for selective reactions.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)
-
Base (e.g., Potassium carbonate, 2.0 equivalents)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and the base (2.0 equivalents).
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Pathway
The following diagram illustrates a representative Suzuki-Miyaura cross-coupling reaction involving this compound, highlighting the selective reaction at the most reactive C-I bond.
Caption: A diagram of a Suzuki-Miyaura cross-coupling with this compound.
Conclusion
This compound is a highly useful and versatile building block in modern organic synthesis. Its safe and effective use requires adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage and disposal methods. The compound's rich chemical functionality allows for its participation in a variety of cross-coupling reactions, enabling the synthesis of complex molecular architectures for a range of applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists working with this valuable chemical intermediate.
References
Solubility of "1,3-Dibromo-5-fluoro-2-iodobenzene" in organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-5-fluoro-2-iodobenzene (CAS No. 62720-29-0), a key halogenated aromatic building block in organic synthesis and pharmaceutical development. Due to the limited availability of specific experimental solubility data for this compound, this guide focuses on providing a robust framework for solubility determination. It covers theoretical prediction methodologies, including Hansen Solubility Parameters (HSP) and COSMO-RS, alongside detailed experimental protocols for both qualitative and quantitative solubility assessment. This document is intended to be a practical resource for researchers, enabling them to effectively select appropriate solvent systems and design experimental procedures.
Introduction
This compound is a polyhalogenated aromatic compound with a molecular weight of 379.79 g/mol and a melting point in the range of 132-136 °C. Its structure, featuring multiple halogen substituents, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The solubility of this compound in organic solvents is a critical parameter that influences reaction kinetics, purification methods such as recrystallization, and formulation for biological screening. Understanding and predicting its solubility behavior is therefore essential for its effective application in research and development.
Theoretical Approaches to Solubility Prediction
In the absence of extensive experimental data, theoretical models provide a powerful tool for predicting the solubility of a compound in various solvents. These models are based on the principle of "like dissolves like," where solubility is favored when the intermolecular forces of the solute and solvent are similar.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a practical method for predicting solubility by dividing the total cohesive energy of a substance into three components:
-
δD (Dispersion): Arising from van der Waals forces.
-
δP (Polar): Arising from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Arising from hydrogen bonding interactions.
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Benzene | 18.4 | 0.0 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Heptane | 15.3 | 0.0 | 0.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources. Values can vary slightly depending on the source and measurement conditions.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based model for predicting the thermodynamic properties of fluids and liquid mixtures.[1][2] It combines quantum chemical calculations with statistical thermodynamics to predict chemical potential and, consequently, solubility.[1][2] This method can provide more accurate, quantitative solubility predictions without the need for experimental data, making it a valuable tool in the early stages of solvent screening.[3][4][5]
Experimental Determination of Solubility
Experimental validation is crucial to confirm theoretical predictions. The following protocols outline methods for both qualitative and quantitative solubility determination.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., those listed in Table 1)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the selected solvent in portions.
-
After each addition, shake or vortex the test tube vigorously for at least 30 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
Record the compound as "soluble," "partially soluble," or "insoluble" at room temperature.
Quantitative Solubility Determination (Isothermal Method)
This protocol provides a precise measurement of solubility at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.
-
Add an excess amount of the solid compound to a scintillation vial.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure a saturated solution is formed.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of the solvent.
-
Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
As specific quantitative data for this compound is not available in the literature, the following table is provided as a template for researchers to record their experimental findings.
Table 2: Experimentally Determined Solubility of this compound at 25 °C
| Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Hexane | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Acetone | |||
| Methanol | |||
| Toluene | |||
| Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides researchers with the necessary theoretical framework and experimental protocols to effectively determine its solubility in a range of organic solvents. By employing a combined approach of theoretical prediction and experimental validation, scientists and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating their research and development efforts.
References
Methodological & Application
Application Notes and Protocols for the Regioselective Suzuki Coupling of 1,3-Dibromo-5-fluoro-2-iodobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a versatile halogenated aromatic compound with significant potential in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its unique substitution pattern, featuring three distinct halogen atoms, allows for programmed, regioselective functionalization. This document provides detailed protocols for the regioselective Suzuki-Miyaura cross-coupling reaction, focusing on the selective reaction at the most labile carbon-iodine (C-I) bond. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2][3][4]
Principle of Regioselectivity
The regioselectivity of the Suzuki coupling on polyhalogenated benzenes is governed by the relative reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the aryl halide is the determining factor for selectivity. The general order of reactivity for aryl halides is I > Br > Cl > F.[2][5][6][7] For this compound, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This substantial difference in reactivity allows for the selective formation of a C-C bond at the C2 position while leaving the two bromine atoms at the C1 and C3 positions untouched for subsequent transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stille Reaction of 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized experimental protocol for conducting the Stille reaction with the polyhalogenated aromatic compound, 1,3-Dibromo-5-fluoro-2-iodobenzene. This substrate is a valuable building block in medicinal chemistry and materials science due to its multiple, differentially reactive halogen substituents.[1] The Stille coupling, a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide, offers a powerful method for the selective functionalization of such molecules.[2][3][4] This guide covers the fundamental principles, key reaction parameters, a step-by-step protocol, and data presentation to aid in the successful application of this methodology. The inherent reactivity differences among the C-I, C-Br, and C-F bonds allow for selective transformations, which will be a key focus of these notes.
Introduction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance.[4][5][6] The reaction typically involves the coupling of an organotin reagent (organostannane) with an organic electrophile, such as an aryl halide, catalyzed by a palladium complex.[2][7] The general transformation is depicted below:
R¹-X + R²-Sn(Alkyl)₃ → [Pd Catalyst] → R¹-R² + X-Sn(Alkyl)₃
For a substrate like this compound, the presence of three different halogen atoms (I, Br, F) on the aromatic ring presents an opportunity for selective, stepwise functionalization. The reactivity of halogens in the oxidative addition step of the Stille catalytic cycle generally follows the order: I > Br > Cl >> F.[2][8] This predictable reactivity trend allows for the selective coupling at the most labile carbon-iodine bond, leaving the bromo- and fluoro- substituents intact for subsequent transformations.
Key Reaction Parameters and Optimization
The success of a Stille reaction is contingent on the careful selection of several key parameters. The following table summarizes common conditions and their impact on the reaction outcome, based on established literature for related aryl halides.
| Parameter | Common Reagents/Conditions | Considerations & Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is often used directly as the active Pd(0) species. Pd(II) sources like Pd(OAc)₂ require in-situ reduction. Catalyst loading typically ranges from 1-5 mol%.[4][8] |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, Tri(2-furyl)phosphine (TFP) | Electron-rich and sterically bulky phosphine ligands can accelerate the rate of reductive elimination and stabilize the palladium catalyst. AsPh₃ has also been shown to be effective.[8] |
| Organostannane | R-Sn(n-Bu)₃, R-Sn(Me)₃ | Tributyltin reagents are common due to their stability and ease of handling. However, organotin compounds are toxic and require careful handling and purification to remove tin byproducts.[2][4] |
| Solvent | Toluene, Dioxane, DMF, THF, NMP | The choice of solvent can influence reaction rates and solubility of reagents. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation. |
| Additives | CuI, LiCl, CsF | CuI can act as a co-catalyst, accelerating the transmetalation step.[8] LiCl can facilitate the reaction by forming more reactive organostannanes in situ. CsF can also promote the reaction.[8] |
| Temperature | 50 - 110 °C | The reaction temperature is dependent on the reactivity of the aryl halide and the organostannane. Higher temperatures may be required for less reactive bromides. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or GC/LC-MS to determine the point of completion. |
Experimental Protocol: Selective Stille Coupling of this compound
This protocol describes a general procedure for the selective Stille coupling at the C-I bond of this compound with a generic organostannane (e.g., vinyltributyltin or (4-methoxyphenyl)tributylstannane).
Materials:
-
This compound
-
Organostannane (e.g., Vinyltributyltin) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or DMF)
-
Schlenk flask or other suitable reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous, deoxygenated solvent (e.g., Toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes.
-
Stannane Addition: Add the organostannane (1.2 eq) to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and maintain stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Follow with washes with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired coupled product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Stille reaction protocol.
Caption: General workflow for the Stille cross-coupling reaction.
Signaling Pathway Diagram (Catalytic Cycle)
The mechanism of the Stille reaction proceeds through a catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Disclaimer: The provided protocol is a general guideline. Reaction conditions, including catalyst, solvent, temperature, and reaction time, may require optimization for specific organostannane reagents and desired outcomes. All work with organotin compounds should be conducted in a well-ventilated fume hood with appropriate personal protective equipment due to their high toxicity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Sonogashira Coupling with 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Sonogashira coupling reaction with the polyhalogenated aromatic compound, 1,3-Dibromo-5-fluoro-2-iodobenzene. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] The protocols detailed herein are based on established methodologies for Sonogashira couplings of aryl iodides, which are known for their high reactivity under mild conditions.[3][4]
The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to link a terminal alkyne with an aryl or vinyl halide.[5] This method is highly valued for its tolerance of a wide range of functional groups and its ability to be carried out under relatively mild conditions, often at room temperature.[5] These characteristics make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[5][6]
Regioselectivity with this compound
In the case of polyhalogenated substrates like this compound, the regioselectivity of the Sonogashira coupling is of paramount importance. The reactivity of aryl halides in this reaction generally follows the trend: I > Br > Cl > F.[5] Consequently, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This allows for a highly regioselective mono-alkynylation at the 2-position of the benzene ring, leaving the bromo and fluoro substituents intact for potential subsequent functionalization.
Experimental Protocols
The following protocols provide a general procedure for the Sonogashira coupling of a terminal alkyne with this compound. It is important to note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard procedure utilizing a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), or 1,4-dioxane)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA), 7.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line with manifold)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (0.05 eq), and copper(I) iodide (0.025 eq) under a stream of inert gas (nitrogen or argon).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.[4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.[3]
-
Filter the mixture through a pad of Celite to remove any solid residues.[3]
-
Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.[3][6]
Data Presentation
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound (model) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 4 | ~90 |
| This compound (model) | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 6 | ~85 |
| This compound (model) | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ (2) | CuI (3) | Et₃N | Toluene | 60 | 5 | ~92 |
Table 1: Representative Reaction Conditions and Yields for Sonogashira Coupling. Yields are for the isolated product and are estimates based on similar reactions. Conditions may require optimization.
| Entry | Palladium Catalyst | Ligand | Copper Co-catalyst | Base | Solvent | Notes |
| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | TEA, DIPA | THF, DMF, Toluene | Standard, widely applicable conditions. |
| 2 | Pd(OAc)₂ | PPh₃, P(t-Bu)₃ | CuI | K₂CO₃, Cs₂CO₃ | Acetonitrile, Dioxane | Often used for less reactive substrates. |
| 3 | Pd₂(dba)₃ | XPhos, SPhos | None (Copper-free) | K₃PO₄, TBAF | Toluene, Dioxane | Avoids copper contamination; may require higher temperatures. |
Table 2: Common Catalyst, Ligand, and Base Combinations for Sonogashira Coupling.
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Heck Reaction of Polyhalogenated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction has broad applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the Heck reaction is well-established for a variety of substrates, its application to polyhalogenated aromatics presents unique challenges and opportunities. These substrates, containing multiple halogen atoms, can undergo single or multiple Heck couplings, offering pathways to complex molecular architectures. However, the reduced reactivity of C-X bonds (where X = Cl, Br) and the potential for side reactions necessitate carefully optimized protocols.
These application notes provide detailed protocols and quantitative data for the Heck reaction of polyhalogenated aromatic compounds, offering guidance on catalyst selection, reaction conditions, and expected outcomes for researchers in organic synthesis and drug development.
Key Considerations for Polyhalogenated Aromatics
-
Reactivity of Halides: The reactivity of the carbon-halogen bond in the oxidative addition step of the Heck catalytic cycle follows the order I > Br > Cl. Consequently, reactions involving aryl chlorides often require more forcing conditions, such as higher temperatures and more electron-rich, bulky phosphine ligands, to achieve reasonable yields.[2]
-
Selective Monofunctionalization vs. Polyfunctionalization: A key challenge and opportunity in the Heck reaction of polyhalogenated aromatics is controlling the degree of substitution. Selective mono-olefination can be achieved by carefully controlling stoichiometry, reaction time, and catalyst system. Conversely, exhaustive olefination to produce poly-substituted alkenes is also possible under more forcing conditions.
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical for a successful Heck reaction with polyhalogenated aromatics.
-
Palladium Precursors: Common choices include palladium(II) acetate (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and pre-formed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]
-
Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and promote oxidative addition. For less reactive aryl chlorides, bulky, electron-rich phosphines such as tri-tert-butylphosphine (P(t-Bu)₃) have proven effective.[2] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced stability and reactivity.
-
Bases: A base is required to neutralize the hydrogen halide formed during the reaction and regenerate the active Pd(0) catalyst. Common bases include organic amines like triethylamine (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃).[1][3]
-
Experimental Protocols
Protocol 1: Mono-Olefination of 1,4-Dichlorobenzene with Styrene
This protocol details a procedure for the selective mono-Heck reaction of an excess of 1,4-dichlorobenzene with styrene.
Reaction Scheme:
Materials:
-
1,4-Dichlorobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (1.1 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.015 mmol), tri-tert-butylphosphine (0.03 mmol), 1,4-dichlorobenzene (5.0 mmol), and anhydrous 1,4-dioxane (5 mL).
-
Alkene Addition: Add styrene (1.0 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-chloro-stilbene.
Protocol 2: Double Heck Reaction of 1,4-Dibromobenzene with n-Butyl Acrylate
This protocol describes the synthesis of a divinylbenzene derivative via a double Heck reaction.
Reaction Scheme:
Materials:
-
1,4-Dibromobenzene
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene (1.0 mmol), potassium carbonate (2.5 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Alkene Addition: Under an inert atmosphere, add anhydrous DMF (5 mL) followed by n-butyl acrylate (2.5 mmol).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired product.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Heck reaction of various polyhalogenated aromatic substrates.
Table 1: Heck Reaction of Dihalobenzenes with Alkenes
| Entry | Dihalobenzene | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | 1,4-Dichlorobenzene | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 120 | 24 | 4-Chlorostilbene | 85 |
| 2 | 1,3-Dichlorobenzene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 140 | 18 | Methyl 3-(3-chlorophenyl)acrylate | 78 |
| 3 | 1,4-Dibromobenzene | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ (1.5) | NMP | 100 | 3 | 1,4-Distyrylbenzene | 95 |
| 4 | 1,3-Dibromobenzene | n-Butyl acrylate | Pd(OAc)₂ (2) | none | NEt₃ (2) | DMF | 100 | 12 | Dibutyl 3,3'-(1,3-phenylene)diacrylate | 88 |
| 5 | 1-Bromo-4-iodobenzene | Styrene | Pd(OAc)₂ (1) | none | K₂CO₃ (2) | DMF/H₂O | 100 | 12 | 4-Bromo-stilbene | 92 |
Table 2: Heck Reaction of Trihalogenated Benzenes with Alkenes
| Entry | Trihalogenated Benzene | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | 1,3,5-Trichlorobenzene | Styrene | PdCl₂(PPh₃)₂ (3) | P(o-tolyl)₃ (6) | NaOAc (3) | DMA | 150 | 48 | Mono-, Di-, and Tri-styrylbenzenes | Mixture |
| 2 | 1,3,5-Tribromobenzene | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ (3) | DMF | 120 | 24 | Tributyl 3,3',3''-(benzene-1,3,5-triyl)triacrylate | 82 |
| 3 | 1,2,4-Trichlorobenzene | Methyl acrylate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2) | Dioxane | 140 | 36 | Mixture of mono- and di-adducts | - |
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Heck Catalytic Cycle
Caption: Simplified Heck reaction catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a versatile trihalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the field of palladium-catalyzed cross-coupling reactions, which are foundational methods for the construction of complex molecular architectures. This compound is of significant interest to researchers in medicinal chemistry and materials science for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
The distinct electronic and steric properties of the three different halogen substituents (iodine, bromine, and fluorine) on the benzene ring allow for remarkable regioselectivity in cross-coupling reactions. The reactivity of aryl halides in palladium-catalyzed reactions generally follows the order: I > Br > Cl > F. This predictable reactivity hierarchy enables the selective functionalization of the carbon-iodine (C-I) bond while leaving the carbon-bromine (C-Br) bonds intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the efficient and controlled synthesis of polysubstituted aromatic compounds.
This document provides detailed application notes and experimental protocols for the three major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Principle of Regioselectivity
The selective functionalization of this compound is primarily governed by the difference in bond dissociation energies of the carbon-halogen bonds. The C-I bond is the weakest among the carbon-halogen bonds present in the molecule, making it the most susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. Consequently, by carefully selecting the reaction conditions, one can achieve exclusive coupling at the iodo-position.
Caption: Regioselective functionalization of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron reagent. In the case of this compound, the reaction can be controlled to selectively form a biaryl linkage at the 2-position.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | >85[3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | DME/H₂O | 85 | 14 | 85 |
Experimental Protocol: Synthesis of 2-Phenyl-1,3-dibromo-5-fluorobenzene
Materials:
-
This compound (1.0 mmol, 379.8 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Deionized water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture (toluene, ethanol, and water).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the selective introduction of primary or secondary amines at the 2-position of the starting material.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | tert-Amyl alcohol | 110 | 20 | 88 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | JohnPhos (4) | LiHMDS | THF | 65 | 16 | 92 |
Experimental Protocol: Synthesis of 4-(2,6-Dibromo-4-fluorophenyl)morpholine
Materials:
-
This compound (1.0 mmol, 379.8 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.
-
Remove the tube from the glovebox, and add this compound and toluene under an inert atmosphere.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
General Reaction Scheme:
Quantitative Data Summary:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 50 | 8 | 89 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt | DMF | 60 | 10 | 91 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Piperidine | Acetonitrile | RT | 12 | 87 |
Experimental Protocol: Synthesis of 1,3-Dibromo-5-fluoro-2-(phenylethynyl)benzene
Materials:
-
This compound (1.0 mmol, 379.8 mg)
-
Phenylacetylene (1.1 mmol, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Anhydrous triethylamine (Et₃N) (3 mL)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a Schlenk flask containing this compound, add Pd(PPh₃)₂Cl₂ and CuI under an inert atmosphere.
-
Add anhydrous THF and anhydrous Et₃N.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography (silica gel, hexanes) to obtain the desired alkynylated product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the iodine and bromine substituents allows for the selective and high-yielding synthesis of a wide array of functionalized aromatic compounds. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust starting point for researchers and drug development professionals. The resulting mono-functionalized products are themselves valuable intermediates, poised for further elaboration at the remaining bromo-positions, thus enabling the construction of complex, polysubstituted molecules with diverse applications.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a versatile, halogen-rich aromatic compound that serves as a valuable building block in the synthesis of complex pharmaceutical agents. Its distinct substitution pattern with bromine, fluorine, and iodine atoms allows for selective and sequential functionalization through various cross-coupling reactions. This attribute makes it a strategic starting material for the construction of kinase inhibitors, a class of targeted therapeutics crucial in oncology and other disease areas.
These application notes provide a detailed framework for the synthesis of quinazoline-based kinase inhibitors, specifically targeting the KRAS signaling pathway, using this compound as a key starting material. The protocols focus on leveraging selective metal-halogen exchange and subsequent cross-coupling reactions to build the core structure of these potent inhibitors.
Target Signaling Pathway: KRAS Signaling Cascade
The Ras family of small GTPases, including KRAS, are critical components of signaling pathways that control cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS protein and aberrant downstream signaling. The KRAS signaling pathway involves a cascade of protein kinases, including RAF, MEK, and ERK, which ultimately regulate gene expression related to cell growth and survival. Inhibiting mutated KRAS is a key therapeutic strategy in oncology.
Caption: The KRAS signaling pathway and the point of intervention for quinazoline-based inhibitors.
Experimental Protocols
The synthesis of quinazoline-based KRAS inhibitors from this compound can be conceptualized as a multi-step process. The initial step involves the selective formation of an organometallic intermediate, followed by the construction of a key aldehyde intermediate. This intermediate then undergoes a series of reactions to build the quinazoline core and introduce the necessary pharmacophoric groups.
Step 1: Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde (Intermediate 1)
This protocol outlines the selective metal-halogen exchange at the iodine position, followed by formylation to yield the key benzaldehyde intermediate.
Reaction Scheme:
Caption: Synthesis of the key aldehyde intermediate.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| This compound | 62720-29-0 | 379.80 g/mol | 50.0 g (132 mmol) |
| Isopropylmagnesium chloride (2.0 M in diethyl ether) | 1068-55-9 | 102.85 g/mol | 84 mL (171 mmol) |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 34 mL (436 mmol) |
| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | 300 mL |
| Diethyl ether | 60-29-7 | 74.12 g/mol | As needed |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 g/mol | As needed |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
To a dry three-necked flask under a nitrogen atmosphere, add this compound (50.0 g, 132 mmol) and anhydrous toluene (300 mL).
-
Cool the solution to -35 °C using a suitable cooling bath.
-
Slowly add the isopropylmagnesium chloride solution (84 mL, 171 mmol) dropwise over 30 minutes, ensuring the internal temperature remains below -25 °C.
-
Stir the resulting clear brown solution for 1.5 hours at -35 °C to -25 °C.
-
Add anhydrous N,N-dimethylformamide (34 mL, 436 mmol) dropwise, maintaining the internal temperature below -25 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography to obtain 2,6-Dibromo-4-fluorobenzaldehyde.
Step 2: Representative Synthesis of a Quinazoline-Based KRAS Inhibitor
The following is a representative, multi-step protocol for the synthesis of a quinazoline-based KRAS inhibitor, starting from the previously synthesized 2,6-Dibromo-4-fluorobenzaldehyde. This illustrates a plausible synthetic route based on established methodologies for this class of compounds.
Caption: General workflow for quinazoline inhibitor synthesis.
Note: The following protocol is a generalized representation and specific reagents, conditions, and purification methods will vary depending on the desired final compound.
A. Formation of the Quinazoline Core:
-
React 2,6-Dibromo-4-fluorobenzaldehyde with an appropriately substituted aminopyrimidine in a suitable solvent (e.g., n-butanol) with an acid catalyst (e.g., p-toluenesulfonic acid) under reflux conditions to form the dibromofluoro-quinazoline intermediate.
-
Purify the intermediate by crystallization or column chromatography.
B. Sequential Cross-Coupling Reactions:
-
Suzuki Coupling: Perform a selective Suzuki coupling at one of the bromine positions of the dibromofluoro-quinazoline intermediate with a suitable boronic acid or ester. This reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a solvent mixture (e.g., toluene/ethanol/water).
-
Buchwald-Hartwig Amination: The remaining bromine atom can be substituted with a desired amine via a Buchwald-Hartwig amination reaction. This reaction is also palladium-catalyzed (e.g., using a catalyst like Pd₂(dba)₃ with a suitable ligand like Xantphos) in the presence of a base (e.g., Cs₂CO₃) in a solvent such as dioxane.
-
Purify the final product using techniques such as column chromatography and/or preparative HPLC.
Biological Activity Data
The biological activity of the synthesized quinazoline-based KRAS inhibitors should be evaluated through various in vitro assays. The following table provides a representative summary of the kind of quantitative data that should be collected.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based GI₅₀ (µM) |
| Example-1 | KRAS G12C | 15 | NCI-H358 | 0.12 |
| EGFR | >10,000 | A549 | >10 | |
| Example-2 | KRAS G12D | 25 | MIA PaCa-2 | 0.25 |
| PI3Kα | >5,000 | BxPC-3 | >10 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific compound synthesized from this compound.
Conclusion
This compound is a highly functionalized and synthetically tractable starting material for the development of complex kinase inhibitors. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to design and synthesize novel quinazoline-based KRAS inhibitors. The ability to perform selective and sequential cross-coupling reactions on this scaffold allows for the generation of diverse chemical libraries, which is essential for modern drug discovery campaigns targeting kinases and other important biological targets.
Application Notes and Protocols: The Strategic Use of 1,3-Dibromo-5-fluoro-2-iodobenzene in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a highly functionalized aromatic building block with significant potential in the synthesis of complex bioactive molecules.[1] Its unique substitution pattern, featuring three distinct halogen atoms—iodine, bromine, and fluorine—offers medicinal chemists a powerful tool for the regioselective construction of intricate molecular architectures. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for a stepwise and controlled introduction of various substituents through sequential cross-coupling reactions. This attribute is particularly valuable in the development of novel therapeutics, including kinase inhibitors and other targeted agents, where precise control over the molecular structure is paramount for achieving desired potency and selectivity.[1]
This document provides detailed application notes and representative protocols for the utilization of this compound in the synthesis of potential bioactive molecules. While specific examples of its incorporation into named, approved drugs are not prevalent in publicly accessible literature, the following protocols illustrate the key synthetic transformations for which this versatile intermediate is designed.
Key Applications in Bioactive Molecule Synthesis
The strategic placement of the halogen atoms on the benzene ring makes this compound an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Sequential Cross-Coupling Reactions: The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bonds allows for selective functionalization. A typical strategy involves an initial coupling reaction at the iodo-position, followed by a second coupling at one or both bromo-positions. This stepwise approach enables the synthesis of unsymmetrically substituted benzene rings, which are common scaffolds in many biologically active compounds.
-
Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a central aromatic core with multiple substituents that occupy specific pockets within the ATP-binding site of the target kinase. The ability to introduce three different groups onto the phenyl ring of this compound provides a versatile platform for generating libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
-
Fluorine Incorporation: The presence of a fluorine atom can significantly enhance the biological properties of a drug molecule, including metabolic stability, binding affinity, and membrane permeability. Utilizing this compound as a starting material ensures the incorporation of this beneficial halogen from the outset of the synthesis.
Experimental Protocols
The following are representative protocols for the sequential functionalization of this compound. These protocols are based on well-established methodologies for Suzuki and Sonogashira cross-coupling reactions and should be adapted and optimized for specific substrates.
Protocol 1: Selective Sonogashira Coupling at the Iodo-Position
This protocol describes the selective coupling of a terminal alkyne to the most reactive iodo-position of this compound.
Table 1: Reagents and Conditions for Selective Sonogashira Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 eq | |
| Terminal Alkyne | 1.1 eq | |
| Pd(PPh₃)₂Cl₂ | 0.02 eq | Palladium catalyst |
| CuI | 0.04 eq | Co-catalyst |
| Triethylamine (TEA) | 3.0 eq | Base |
| Tetrahydrofuran (THF) | 10 mL / mmol of starting material | Anhydrous solvent |
| Temperature | Room Temperature | |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS |
Methodology:
-
To a dry, inert-atmosphere flask, add this compound, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and degas the mixture with a stream of nitrogen or argon for 15 minutes.
-
Add triethylamine and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Suzuki Coupling at a Bromo-Position
This protocol describes the Suzuki coupling of an aryl boronic acid to one of the bromo-positions of the product obtained from Protocol 1.
Table 2: Reagents and Conditions for Subsequent Suzuki Coupling
| Reagent/Parameter | Quantity/Value | Notes |
| 2,6-Dibromo-4-fluoro-1-(alkynyl)benzene | 1.0 eq | Product from Protocol 1 |
| Aryl Boronic Acid | 1.2 eq | |
| Pd(PPh₃)₄ | 0.05 eq | Palladium catalyst |
| K₂CO₃ | 2.0 eq | Base |
| Toluene/Ethanol/Water | 4:1:1 mixture | Solvent system |
| Temperature | 90 °C | |
| Reaction Time | 8-16 hours | Monitor by TLC or LC-MS |
Methodology:
-
To a flask, add the 2,6-dibromo-4-fluoro-1-(alkynyl)benzene, aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene/ethanol/water solvent mixture and degas with nitrogen or argon for 20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow
The following diagram illustrates the logical workflow for the sequential functionalization of this compound.
References
Application Notes and Protocols for 1,3-Dibromo-5-fluoro-2-iodobenzene in Materials Science
Abstract
These application notes provide detailed technical information and experimental protocols for the use of 1,3-Dibromo-5-fluoro-2-iodobenzene (CAS: 62720-29-0) in materials science. This polyhalogenated aromatic compound is a versatile and strategic building block for the synthesis of advanced functional materials. Its unique substitution pattern, featuring halogens of differential reactivity (I > Br > F), allows for selective, stepwise functionalization through various cross-coupling reactions. Primary applications include the synthesis of carbazole-based host materials for Organic Light-Emitting Diodes (OLEDs), the formation of halogen-bonded co-crystals, and as a precursor for novel liquid crystals. This document is intended for researchers, materials scientists, and professionals in drug development and organic electronics.
Physicochemical Properties
The distinct properties of this compound make it a valuable precursor in synthetic chemistry. The iodine atom is the most reactive site for cross-coupling reactions, followed by the two bromine atoms, enabling regioselective synthesis.
| Property | Data | Source |
| CAS Number | 62720-29-0 | [1] |
| Molecular Formula | C₆H₂Br₂FI | [1] |
| Molecular Weight | 379.79 g/mol | [1] |
| Appearance | Pale brown to brown powder/crystals | Chem-Impex |
| Melting Point | 132 - 136 °C | [1] |
| Purity | ≥ 97% (Typical) | [1] |
| Solubility | Soluble in organic solvents like Toluene, THF, Dioxane |
Application in Organic Electronics: OLED Host Materials
This compound is an excellent starting material for synthesizing carbazole derivatives, which are widely used as host materials in the emissive layer of OLEDs, particularly for blue phosphorescent emitters. The fluorine substitution can enhance the material's thermal stability and influence its electronic properties.
Synthetic Overview: Synthesis of a Carbazole Derivative
A key application is the synthesis of carbazole derivatives through a two-step process involving a selective Buchwald-Hartwig amination followed by an intramolecular cyclization. The differential reactivity of the halogens is critical; the C-I bond reacts preferentially in the initial amination step.
References
Application Notes and Protocols for the Preparation of Liquid Crystal Precursors from Halogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of liquid crystal precursors, primarily focusing on calamitic (rod-like) and discotic (disc-like) structures, derived from halogenated benzenes. The methodologies center on robust and versatile palladium-catalyzed cross-coupling reactions, which are fundamental in constructing the mesogenic cores of liquid crystals.
The synthesis of these precursors is a critical step in the development of advanced materials for applications ranging from display technologies to organic semiconductors. While less common, the unique properties of liquid crystals are also being explored in specialized drug delivery systems.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The construction of liquid crystal precursors from halogenated benzenes predominantly relies on the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high efficiency, mild reaction conditions, and broad functional group tolerance.[1][2] The most common reactions employed are:
-
Suzuki-Miyaura Coupling: For the formation of biaryl structures, which are common cores in calamitic liquid crystals.[2][3] This reaction couples an organoboron compound (like a boronic acid) with an organohalide.[3][4]
-
Heck Reaction: To form substituted alkenes, such as stilbenes, by reacting an unsaturated halide with an alkene.[5][6]
-
Sonogashira Coupling: For the synthesis of arylalkynes (tolanes) through the coupling of a terminal alkyne with an aryl or vinyl halide.[7][8]
-
Buchwald-Hartwig Amination: To introduce nitrogen-containing functional groups by coupling an amine with an aryl halide.[9][10]
These reactions share a general catalytic cycle involving oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.[4][11]
Synthesis of Calamitic Liquid Crystal Precursors
Calamitic liquid crystals are characterized by their rod-like molecular shape.[12] Biphenyl and stilbene derivatives are classic examples of mesogenic cores that can be synthesized from halogenated benzenes.
The Suzuki-Miyaura coupling is a powerful tool for creating the biphenyl core structure.[2] A common example is the synthesis of 4-alkyl-4'-cyanobiphenyls, a well-known class of liquid crystals.
Experimental Protocol: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) via Suzuki-Miyaura Coupling [13]
Materials:
-
4-Bromobiphenyl
-
Pentanoyl chloride
-
Aluminum chloride (anhydrous)
-
Hydrazine hydrate
-
Potassium hydroxide
-
4-Cyanophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Standard laboratory glassware for organic synthesis
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Synthesis of 4-Pentylbiphenyl:
-
Step 1: Friedel-Crafts Acylation of Biphenyl. To a stirred suspension of anhydrous aluminum chloride in a dry solvent (e.g., dichloromethane), add biphenyl. Cool the mixture in an ice bath and slowly add pentanoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent under reduced pressure.[13]
-
Step 2: Wolff-Kishner Reduction. To the product from Step 1, add hydrazine hydrate and potassium hydroxide in a high-boiling point solvent like diethylene glycol. Heat the mixture to reflux for several hours. After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent to obtain 4-pentylbiphenyl.[13]
-
-
Suzuki-Miyaura Coupling:
-
Step 3: Reaction Setup. In a flame-dried round-bottom flask, combine 4-bromobiphenyl (1.0 mmol), 4-cyanophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14]
-
Step 4: Inert Atmosphere. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[14]
-
Step 5: Solvent and Catalyst Addition. Under the inert atmosphere, add anhydrous toluene (5-10 mL) and the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.01-0.05 mmol).[14]
-
Step 6: Reaction. Heat the mixture to reflux (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC.[14]
-
Step 7: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like toluene. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography followed by recrystallization to obtain 4-pentyl-4'-cyanobiphenyl (5CB).[13]
-
Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobiphenyl | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | >80 | [13] |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 6 | ~95 | [2] |
| 4-Bromo-4'-vinylbiphenyl | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | 4 | ~85 | [15] |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Heck reaction is instrumental in forming C-C bonds between an aryl halide and an alkene, leading to stilbene-based liquid crystal precursors.[5]
Experimental Protocol: Synthesis of a Stilbene Derivative
Materials:
-
Iodobenzene
-
Styrene
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Base (e.g., Triethylamine, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware
-
Inert gas supply
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve iodobenzene (1.0 mmol) and the palladium catalyst (e.g., Palladium(II) acetate, 1-5 mol%) in the chosen solvent (e.g., DMF).
-
Reagent Addition: Add the base (e.g., triethylamine, 1.5 mmol) followed by styrene (1.2 mmol).
-
Reaction Conditions: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 120°C for several hours.[5] The reaction progress can be monitored by TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry it, and remove the solvent. The crude product is then purified, typically by column chromatography, to yield the stilbene derivative.
Diagram: Heck Reaction Catalytic Cycle
References
- 1. fvs.com.py [fvs.com.py]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes: Synthesis of Novel Fluorinated Conjugated Polymers using 1,3-Dibromo-5-fluoro-2-iodobenzene
These application notes provide a detailed protocol for the synthesis of conjugated polymers utilizing the strategically halogenated monomer, 1,3-Dibromo-5-fluoro-2-iodobenzene. This monomer is a valuable building block for researchers in materials science and drug development, offering a pathway to novel polymers with tailored optoelectronic and physicochemical properties. The presence of fluorine can enhance solubility, thermal stability, and electron-accepting characteristics, making the resulting polymers promising candidates for applications in organic electronics, biosensors, and drug delivery systems.
The protocol outlined below describes a representative Suzuki polycondensation reaction, a versatile and widely used method for the synthesis of conjugated polymers. In this example, this compound is polymerized with a diboronic acid ester comonomer. The differential reactivity of the halogen atoms (I > Br) allows for selective and controlled polymerization.
Experimental Protocols
Materials and Methods
-
Monomers: this compound, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous toluene
-
Phase Transfer Catalyst: Aliquat 336
-
Precipitation Solvents: Methanol, Acetone
-
Purification: Soxhlet extraction apparatus, Celite
Protocol: Suzuki Polycondensation
-
Inert Atmosphere: All glassware should be oven-dried and the reaction carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line techniques.
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 mmol), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Solvent and Base Addition: Add anhydrous toluene (20 mL), followed by an aqueous solution of K₂CO₃ (2 M, 5 mL) and a few drops of Aliquat 336 as a phase transfer catalyst.
-
Polymerization: The reaction mixture is vigorously stirred and heated to 90°C for 48 hours. During this time, the mixture will become viscous as the polymer forms.
-
End-capping: To terminate the polymerization, a small amount of a monofunctional reagent such as bromobenzene or phenylboronic acid can be added, and the mixture is stirred for an additional 4 hours.
-
Polymer Precipitation and Isolation: After cooling to room temperature, the reaction mixture is poured into a large volume of methanol (200 mL) with stirring. The precipitated polymer is collected by filtration.
-
Purification: The crude polymer is further purified by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues. The purified polymer is then dried under vacuum.
Data Presentation
The following table summarizes representative data for a conjugated polymer synthesized using a similar fluorinated monomer. The exact values for a polymer derived from this compound may vary depending on the specific comonomer and reaction conditions.
| Parameter | Value | Method of Analysis |
| Number Average Molecular Weight (Mₙ) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mₙ) | 30,000 - 60,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC (Mₙ/Mₙ) |
| UV-Vis Absorption (λₘₐₓ) | 400 - 450 nm | UV-Vis Spectroscopy |
| Photoluminescence Emission (λₑₘ) | 500 - 550 nm | Fluorescence Spectroscopy |
| HOMO Energy Level | -5.2 to -5.5 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.0 to -3.3 eV | CV and Optical Band Gap |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of conjugated polymers.
Logical Relationship in Polymer Design
Caption: Influence of the fluorinated monomer on polymer properties and applications.
Application Notes and Protocols: Selective Lithiation of 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a polysubstituted aromatic compound with multiple reactive sites, making it a valuable building block in organic synthesis. The differential reactivity of its halogen substituents allows for selective functionalization, particularly through metal-halogen exchange reactions. The carbon-iodine bond, having a lower bond dissociation energy compared to the carbon-bromine bond, is the preferred site for lithiation. This selective lithiation generates a highly reactive organolithium intermediate, which can then be quenched with various electrophiles to introduce a wide range of functional groups, paving the way for the synthesis of complex molecules in pharmaceutical and materials science research.[1][2]
This document provides detailed protocols for the selective monolithiation of this compound at the iodo position, followed by electrophilic quench.
Reaction Principle
The core of this protocol is a lithium-halogen exchange reaction. When this compound is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures, a selective exchange of the iodine atom for a lithium atom occurs. This selectivity is kinetically controlled, as the iodine is more reactive towards the organolithium reagent than bromine. The resulting aryllithium species is a potent nucleophile and can react with a variety of electrophiles.
Key Experimental Parameters
The success of the selective lithiation of this compound hinges on the careful control of several experimental parameters. The following table summarizes the critical conditions based on established principles of lithium-halogen exchange reactions on analogous polyhalogenated aromatic systems.
| Parameter | Recommended Condition | Rationale |
| Lithiation Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | Effective for selective iodine-lithium exchange.[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et2O) | THF is generally preferred for better solubility of the organolithium intermediate.[1] |
| Temperature | -78 °C to -100 °C | Crucial for maintaining the selectivity of the iodine-lithium exchange over bromine-lithium exchange.[1] |
| Reaction Time | 5 - 30 minutes | Lithium-halogen exchange is typically a fast reaction.[1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Organolithium reagents are highly reactive with air and moisture. |
Experimental Protocols
Protocol 1: General Procedure for Selective Monolithiation and Electrophilic Quench
This protocol describes a general method for the selective lithiation of this compound followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., benzaldehyde, dimethylformamide, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution via syringe. Maintain the temperature at -78 °C during the addition.
-
Stirring: Stir the reaction mixture at -78 °C for 15-30 minutes.
-
Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired product.
Illustrative Data
The following table provides expected yields for the reaction with representative electrophiles, based on typical outcomes for similar reactions. Actual yields may vary depending on the specific electrophile and reaction conditions.
| Electrophile | Product | Expected Yield (%) |
| Benzaldehyde | (2,6-Dibromo-4-fluorophenyl)(phenyl)methanol | 75-85 |
| Dimethylformamide (DMF) | 2,6-Dibromo-4-fluorobenzaldehyde | 70-80 |
| Carbon Dioxide (CO₂) | 2,6-Dibromo-4-fluorobenzoic acid | 65-75 |
Visualizing the Workflow and Reaction Pathway
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the selective lithiation and electrophilic quench.
Caption: Reaction pathway for the selective lithiation of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
A dry ice/acetone bath is extremely cold. Handle with cryogenic gloves.
Conclusion
The selective lithiation of this compound provides a reliable and efficient method for the synthesis of a variety of functionalized 2,6-dibromo-4-fluorophenyl derivatives. Careful control of the reaction temperature is paramount to ensure the selective iodine-lithium exchange. The resulting organolithium intermediate serves as a versatile precursor for the introduction of diverse functionalities, making this protocol a valuable tool for medicinal chemists and materials scientists.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring four different halogen atoms, offers multiple reaction sites for the construction of complex molecular architectures. This polyhalogenated arene is of particular interest to researchers in medicinal chemistry and materials science for the synthesis of novel therapeutic agents and functional materials. The presence of electron-withdrawing halogen atoms on the benzene ring makes it a potential substrate for nucleophilic aromatic substitution (SNAr) reactions, a powerful tool for the introduction of various functional groups.
These application notes provide a comprehensive overview of the theoretical and practical aspects of nucleophilic aromatic substitution on this compound. While specific experimental data for this particular substrate is limited in the public domain, this document outlines the general principles, regiochemical considerations, and provides detailed, representative protocols based on analogous reactions with structurally similar polyhalogenated aromatic compounds.
Regioselectivity in Nucleophilic Aromatic Substitution
The reactivity of the different halogen substituents in a nucleophilic aromatic substitution reaction on this compound is a critical consideration. Generally, in SNAr reactions, the rate of substitution is influenced by two main factors: the electronegativity of the leaving group and the stability of the intermediate Meisenheimer complex.
For SNAr reactions, the order of leaving group ability is often F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. However, the overall regioselectivity is also dependent on the positions of the other substituents and the nature of the incoming nucleophile. The halogens on the ring, all being electron-withdrawing, activate the ring towards nucleophilic attack. The precise location of substitution will be determined by the relative activation at each halogen-bearing carbon and the stability of the resulting Meisenheimer complex.
It is important to note that in other reaction types, such as transition-metal-catalyzed cross-coupling reactions, the reactivity order of halogens is typically I > Br > Cl > F. This highlights the distinct mechanistic pathways governing different transformations of polyhalogenated arenes.
Applications in Drug Development and Materials Science
The products derived from nucleophilic aromatic substitution on this compound and related compounds are valuable intermediates in the synthesis of a wide range of molecules with potential applications in:
-
Pharmaceuticals: The introduction of amine, ether, or thioether moieties can be a key step in the synthesis of biologically active compounds. The remaining halogen atoms can be further functionalized to build complex drug candidates.
-
Agrochemicals: Many modern herbicides and pesticides contain poly-substituted aromatic cores.
-
Materials Science: The tailored functionalization of this aromatic scaffold can lead to the development of novel organic electronic materials, liquid crystals, and polymers with specific properties.
Experimental Protocols (Representative Examples)
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines (e.g., Morpholine)
This protocol describes a general method for the substitution of an activated fluorine atom with an amine nucleophile.
Materials:
-
Polyfluoroaromatic compound (e.g., Hexafluorobenzene or a suitable analog)
-
Morpholine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the polyfluoroaromatic compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60-80 °C under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Hypothetical for this compound):
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Morpholine | 4-(3-Bromo-5-fluoro-2-iodo-phenyl)-morpholine | 8 | 70 | 75 |
| Piperidine | 1-(3-Bromo-5-fluoro-2-iodo-phenyl)-piperidine | 10 | 70 | 70 |
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Alkoxides (e.g., Sodium Methoxide)
This protocol outlines a general method for the synthesis of aryl ethers via SNAr.
Materials:
-
Polyfluoroaromatic compound
-
Sodium methoxide (NaOMe) solution in methanol
-
Methanol, anhydrous
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the polyfluoroaromatic compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add a solution of sodium methoxide (1.5 eq) in methanol dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 6-18 hours. Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it with saturated aqueous ammonium chloride solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Hypothetical for this compound):
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Sodium Methoxide | 1,3-Dibromo-5-methoxy-2-iodobenzene | 12 | 65 | 80 |
| Sodium Ethoxide | 1,3-Dibromo-5-ethoxy-2-iodobenzene | 14 | 65 | 78 |
Visualizing the Reaction Pathway
The following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A typical experimental workflow for an SNAr reaction.
Safety Considerations
-
Polyhalogenated aromatic compounds should be handled with care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Many of the reagents used in these reactions (e.g., strong bases, anhydrous solvents) are hazardous. Consult the safety data sheets (SDS) for all chemicals before use.
Conclusion
Nucleophilic aromatic substitution on this compound represents a promising avenue for the synthesis of novel and complex organic molecules. While specific literature precedents for this exact substrate are scarce, the general principles of SNAr on activated aryl halides provide a strong foundation for developing successful synthetic protocols. The representative methods and theoretical considerations presented in these application notes are intended to guide researchers in the exploration of this versatile building block for applications in drug discovery and materials science. It is crucial to emphasize that all new reactions should be approached with careful planning, small-scale trials, and thorough analytical characterization to determine the regioselectivity and optimize the reaction conditions.
Application Notes and Protocols for the Functionalization of the C-I Bond in 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-5-fluoro-2-iodobenzene is a highly versatile, polyhalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of its four halogen substituents on the benzene ring. The carbon-iodine (C-I) bond is the most labile, making it the preferred site for selective functionalization through various cross-coupling and metal-halogen exchange reactions. This selectivity allows for the stepwise and controlled introduction of diverse functionalities, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2]
The presence of multiple halogen atoms enhances the reactivity of the molecule and allows for selective modifications.[1] Computational studies have shown that the C-I bond has a lower bond dissociation energy (approximately 50 kcal/mol) compared to the C-Br bond (approximately 70 kcal/mol), which explains the preferential reactivity at the iodine-substituted position in cross-coupling reactions.[1] These application notes provide detailed protocols for the selective functionalization of the C-I bond in this compound.
Key Applications of C-I Bond Functionalization
The selective functionalization of the C-I bond in this compound opens avenues for the synthesis of a wide array of complex molecules. Key applications include:
-
Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-cancer drugs where the halogenated structure can enhance biological activity.[2]
-
Materials Science: It is utilized in the creation of advanced materials, such as polymers and coatings, where its unique properties can improve durability and resistance to environmental factors.[2]
-
Organic Synthesis: As a versatile building block, it is employed in a variety of cross-coupling reactions to construct complex molecular architectures.[2]
Experimental Protocols
The following section details experimental protocols for three key types of reactions that selectively target the C-I bond of this compound: Metal-Halogen Exchange, Suzuki-Miyaura Coupling, and Sonogashira Coupling.
Metal-Halogen Exchange followed by Electrophilic Quench
Metal-halogen exchange is a powerful method to generate a highly reactive organometallic intermediate, which can then be reacted with various electrophiles. The much greater reactivity of the C-I bond compared to the C-Br and C-F bonds allows for a clean and selective exchange at the iodine-bearing carbon.
A prime example is the formation of a Grignard reagent, which can then be formylated using N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde [3]
A solution of this compound (50 g, 132 mmol) in anhydrous toluene (300 mL) is cooled to -35°C. A solution of isopropylmagnesium chloride (84 mL, 171 mmol, 2.0 M in diethyl ether) is added over a period of 30 minutes while maintaining the internal temperature below -25°C. A clear brown solution is obtained. Stirring is continued for 1.5 hours. Then, anhydrous DMF (34 mL) is added.
Note: This protocol is adapted from a patent literature source and provides a specific example of a metal-halogen exchange and subsequent reaction.[3]
Logical Workflow for Metal-Halogen Exchange
Caption: Workflow for the synthesis of 2,6-dibromo-4-fluorobenzaldehyde.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound. Due to the higher reactivity of the C-I bond, this compound can be selectively coupled with various boronic acids at the 2-position.
General Experimental Protocol: Selective Suzuki-Miyaura Coupling
To a solution of this compound (1.0 eq) and an arylboronic acid (1.1-1.5 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water or dioxane/water), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq) is added. The mixture is degassed with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 eq) is then added, and the reaction mixture is heated to 80-100°C until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathway for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a powerful method for the synthesis of substituted alkynes. The high reactivity of the C-I bond in this compound allows for selective alkynylation at the 2-position.
General Experimental Protocol: Selective Sonogashira Coupling
Similar to the Suzuki coupling, a specific protocol for the title compound is not detailed in the available search results. A general procedure is as follows:
In a reaction vessel, this compound (1.0 eq), a terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 0.01-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.02-0.1 eq) are combined in a suitable solvent (e.g., THF, DMF, or triethylamine). A base (e.g., triethylamine or diisopropylamine) is added, and the mixture is degassed. The reaction is typically stirred at room temperature or heated to 40-70°C and monitored by TLC or GC-MS. After completion, the reaction mixture is worked up by dilution with an organic solvent, washing with aqueous ammonium chloride, water, and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the functionalization of the C-I bond in aryl halides, providing an expected range for reactions with this compound based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Metal-Halogen Exchange | Isopropylmagnesium chloride / DMF | - | - | Toluene | -35 to -25 | Not specified | [3] |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | >85 (expected) | [1] |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, i-Pr₂NH | THF or DMF | RT - 70 | High (expected) | General |
| Stille Coupling | 2-(tri-n-butylstannyl)pyridine | Not specified | Not specified | Not specified | Not specified | Not specified | [2][4] |
Note: The yields for Suzuki-Miyaura and Sonogashira couplings are expected ranges based on general knowledge of these reactions with similar substrates, as specific yield data for this compound was not found in the provided search results.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The pronounced reactivity difference between its halogen substituents, particularly the labile C-I bond, allows for selective and high-yielding functionalization. The protocols outlined in these application notes for metal-halogen exchange, Suzuki-Miyaura, and Sonogashira couplings provide a solid foundation for researchers to exploit the synthetic potential of this compound in pharmaceutical and materials science research. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols for the Stepwise Cross-Coupling of 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stepwise cross-coupling of 1,3-dibromo-5-fluoro-2-iodobenzene. This versatile building block allows for the sequential introduction of different substituents, enabling the synthesis of complex, highly functionalized aromatic compounds valuable in pharmaceutical and materials science research.[1]
Introduction
Polyhalogenated aromatic compounds are key synthons in organic chemistry, offering multiple reaction sites for the construction of intricate molecular architectures.[2][3] this compound is a prime example, possessing three distinct halogen atoms with differential reactivity towards palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in such transformations is I > Br > Cl > F, allowing for a predictable and controlled stepwise functionalization.[4] This chemoselectivity enables the selective reaction at the C-I bond, followed by sequential couplings at the C-Br bonds.
This document outlines protocols for three common and powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Sonogashira coupling for the introduction of alkyne moieties, and the Buchwald-Hartwig amination for the synthesis of arylamines.[1][5][6]
Data Presentation
The following tables summarize the expected reactants, conditions, and products for the stepwise cross-coupling of this compound.
Table 1: Step 1 - Selective Cross-Coupling at the C-I Bond
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2-Aryl-1,3-dibromo-5-fluorobenzene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. | 1,3-Dibromo-5-fluoro-2-(alkynyl)benzene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | N-(2,6-Dibromo-4-fluorophenyl)amine |
Table 2: Step 2 - Selective Mono-Coupling at a C-Br Bond
| Starting Material | Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |
| 2-Aryl-1,3-dibromo-5-fluorobenzene | Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 2,6-Diaryl-1-bromo-5-fluorobenzene |
| 1,3-Dibromo-5-fluoro-2-(alkynyl)benzene | Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 80 | 1-Bromo-5-fluoro-2,6-di(alkynyl)benzene |
| N-(2,6-Dibromo-4-fluorophenyl)amine | Buchwald-Hartwig | Amine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 110 | N²,N⁶-Dialkyl/diaryl-4-fluoro-1-bromo-benzene-2,6-diamine |
Table 3: Step 3 - Coupling at the Remaining C-Br Bond
| Starting Material | Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Product |
| 2,6-Diaryl-1-bromo-5-fluorobenzene | Suzuki-Miyaura | Arylboronic acid | Pd(PCy₃)₂Cl₂ | K₃PO₄ | Dioxane/H₂O | 110 | 2,4,6-Triaryl-5-fluorobiphenyl |
| 1-Bromo-5-fluoro-2,6-di(alkynyl)benzene | Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 1,3,5-Tri(alkynyl)-2-fluoro-benzene |
| N²,N⁶-Dialkyl/diaryl-4-fluoro-1-bromo-benzene-2,6-diamine | Buchwald-Hartwig | Amine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | N¹,N³,N⁵-Trialkyl/triaryl-4-fluorobenzene-1,3,5-triamine |
Experimental Protocols
Protocol 1: Stepwise Suzuki-Miyaura Coupling
This protocol describes the three-step synthesis of a triaryl-substituted fluorobenzene derivative.
Step 1: Selective Suzuki-Miyaura Coupling at the C-I Position
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Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
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Pd(PPh₃)₄ (0.05 equiv)
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K₂CO₃ (2.0 equiv)
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Toluene
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Deionized water
-
-
Procedure:
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To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
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Evacuate and backfill the flask with argon three times.
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Add toluene and deionized water (4:1 v/v).
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Add Pd(PPh₃)₄ to the mixture.
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Heat the reaction mixture to 80°C and stir for 12 hours.
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Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-aryl-1,3-dibromo-5-fluorobenzene.
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Step 2: Suzuki-Miyaura Coupling at a C-Br Position
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Materials:
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2-Aryl-1,3-dibromo-5-fluorobenzene (1.0 equiv)
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Arylboronic acid (1.2 equiv)
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Pd(dppf)Cl₂ (0.05 equiv)
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Cs₂CO₃ (2.5 equiv)
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1,4-Dioxane
-
-
Procedure:
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In a Schlenk flask, combine 2-aryl-1,3-dibromo-5-fluorobenzene, the second arylboronic acid, and Cs₂CO₃.
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Evacuate and backfill with argon.
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Add anhydrous 1,4-dioxane.
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Add Pd(dppf)Cl₂.
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Heat the mixture to 100°C and stir for 18 hours.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
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Purify by column chromatography to afford 2,6-diaryl-1-bromo-5-fluorobenzene.
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Step 3: Suzuki-Miyaura Coupling at the Remaining C-Br Position
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Materials:
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2,6-Diaryl-1-bromo-5-fluorobenzene (1.0 equiv)
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Arylboronic acid (1.5 equiv)
-
Pd(PCy₃)₂Cl₂ (0.05 equiv)
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K₃PO₄ (3.0 equiv)
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1,4-Dioxane/H₂O (10:1)
-
-
Procedure:
-
Combine 2,6-diaryl-1-bromo-5-fluorobenzene, the third arylboronic acid, and K₃PO₄ in a Schlenk flask.
-
Evacuate and backfill with argon.
-
Add the dioxane/water solvent mixture.
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Add Pd(PCy₃)₂Cl₂.
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Heat the reaction to 110°C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Work-up as described in Step 2 and purify by column chromatography to obtain the final 2,4,6-triaryl-5-fluorobiphenyl product.
-
Protocol 2: Stepwise Sonogashira Coupling
This protocol details the sequential introduction of three alkyne moieties.
Step 1: Selective Sonogashira Coupling at the C-I Position
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Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
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Et₃N
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Anhydrous THF
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and Et₃N.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature for 8 hours.
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Monitor by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify by column chromatography to yield 1,3-dibromo-5-fluoro-2-(alkynyl)benzene.
-
The subsequent Sonogashira couplings at the bromine positions (Steps 2 and 3) would require progressively harsher conditions, such as higher temperatures and potentially different catalyst/ligand systems, as outlined in Tables 2 and 3. The general procedure would be similar to Step 1, with adjustments to the reaction temperature and duration.
Protocol 3: Stepwise Buchwald-Hartwig Amination
This protocol describes the sequential C-N bond formation.
Step 1: Selective Buchwald-Hartwig Amination at the C-I Position
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the amine.
-
Seal the tube and heat the reaction mixture to 100°C for 12 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify by column chromatography to obtain the N-(2,6-dibromo-4-fluorophenyl)amine product.
-
Subsequent Buchwald-Hartwig aminations at the C-Br positions (Steps 2 and 3) would follow a similar procedure, likely requiring more electron-rich ligands and potentially stronger bases, as indicated in Tables 2 and 3.
Visualizations
Caption: Stepwise Suzuki-Miyaura Coupling Workflow.
Caption: Stepwise Sonogashira Coupling Workflow.
Caption: Stepwise Buchwald-Hartwig Amination Workflow.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1,3-Dibromo-5-fluoro-2-iodobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of the versatile building block, 1,3-Dibromo-5-fluoro-2-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in a Suzuki-Miyaura coupling reaction?
A1: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F.[1] This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.[1] For this compound, the reaction is expected to occur selectively at the C-I bond (position 2) under carefully controlled conditions. The C-Br bonds will require more forcing conditions to react, and the C-F bond is generally unreactive in Suzuki couplings.
Q2: What is a typical starting catalyst loading for the selective mono-coupling at the iodine position?
A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-3 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings or to ensure complete conversion, a higher initial loading of up to 5 mol% may be necessary.
Q3: Can I achieve a double or triple coupling on this substrate?
A3: Yes, sequential coupling is possible. After the initial selective coupling at the most reactive C-I bond, the C-Br bonds can be reacted. This typically requires a second set of more forcing reaction conditions, such as a higher temperature, a different ligand, a stronger base, or a fresh charge of catalyst. A triple coupling involving the C-F bond is highly unlikely under standard Suzuki-Miyaura conditions due to the strength of the C-F bond.
Q4: What are the most common side reactions to look out for?
A4: Common side reactions include:
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Homocoupling: The coupling of two molecules of the boronic acid to form a biaryl byproduct. This can be minimized by ensuring anaerobic conditions and using the appropriate catalyst and base.
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be mitigated by using anhydrous solvents and carefully selecting the base.
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Dehalogenation: The replacement of a halogen atom on the starting material with a hydrogen atom. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
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Formation of Palladium Black: Precipitation of palladium metal indicates catalyst decomposition, which can be caused by high temperatures or the presence of impurities.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may be old or have been improperly stored. 2. Inappropriate Ligand: The chosen ligand may not be suitable for this specific substrate. 3. Insufficient Base: The base may not be strong enough or may not be soluble in the reaction medium. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Screen a panel of ligands, including bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 3. Switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄) and ensure it is finely powdered. 4. Incrementally increase the reaction temperature (e.g., from 80°C to 100°C). |
| Poor Selectivity (Reaction at Bromine as well as Iodine) | 1. High Catalyst Loading: A high concentration of the active catalyst can lead to less selective reactions. 2. High Temperature: Higher temperatures can overcome the activation energy barrier for the C-Br bond cleavage. 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial C-I coupling can lead to subsequent reactions. | 1. Reduce the catalyst loading (e.g., from 3 mol% to 1 mol%). 2. Lower the reaction temperature. 3. Monitor the reaction closely by TLC or LC-MS and quench it once the mono-substituted product is maximized. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inappropriate Catalyst/Ligand: Some catalyst systems are more prone to promoting homocoupling. | 1. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). 2. Screen different palladium catalysts and ligands. |
| Formation of Palladium Black | 1. High Temperature: The catalyst may be decomposing at the reaction temperature. 2. Impurities: Impurities in the reagents or solvents can lead to catalyst poisoning and decomposition. | 1. Lower the reaction temperature. 2. Use high-purity, anhydrous solvents and reagents. |
Data Presentation
The following tables provide illustrative data for optimizing catalyst loading for the selective mono-Suzuki coupling of this compound with a generic arylboronic acid.
Table 1: Effect of Catalyst Loading on Yield and Selectivity
Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Dioxane/H₂O (4:1), 80°C, 12 h.
| Entry | Catalyst | Catalyst Loading (mol%) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 | Pd(PPh₃)₄ | 1 | 75 | < 5 |
| 2 | Pd(PPh₃)₄ | 3 | 88 | 8 |
| 3 | Pd(PPh₃)₄ | 5 | 85 | 12 |
| 4 | Pd(dppf)Cl₂ | 1 | 82 | < 2 |
| 5 | Pd(dppf)Cl₂ | 3 | 92 | 5 |
| 6 | Pd(dppf)Cl₂ | 5 | 89 | 9 |
Table 2: Comparison of Different Palladium Catalysts and Ligands
Reaction Conditions: this compound (1.0 equiv.), Arylboronic acid (1.2 equiv.), Cs₂CO₃ (2.0 equiv.), Toluene/H₂O (9:1), 90°C, 8 h.
| Entry | Pd Precursor (2 mol%) | Ligand (4 mol%) | Yield of Mono-substituted Product (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 78 |
| 2 | Pd₂(dba)₃ | SPhos | 95 |
| 3 | Pd(OAc)₂ | XPhos | 93 |
| 4 | Pd₂(dba)₃ | RuPhos | 91 |
Experimental Protocols
General Protocol for Selective Mono-Arylation at the C-I Position:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and a degassed solvent system (e.g., dioxane/water 4:1, or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Preventing dehalogenation in Heck reactions of polyhalogenated substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in Heck reactions involving polyhalogenated substrates.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Heck reaction?
A1: Dehalogenation is a significant and undesired side reaction where a halogen atom on the aryl or vinyl halide starting material is replaced by a hydrogen atom.[1][2] This leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired cross-coupled product and complicates the purification process.[2][3]
Q2: What is the primary mechanism that causes dehalogenation?
A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This intermediate can arise from various sources within the reaction mixture, including amine bases, solvents (like DMF or alcohols), or trace amounts of water.[1][2][4] The Pd-H species can then participate in a reductive elimination step with the organic group attached to the palladium center, yielding the dehalogenated arene or alkene.[2][3]
Q3: Which polyhalogenated substrates are most susceptible to dehalogenation?
A3: The likelihood of dehalogenation is related to the reactivity of the carbon-halogen bond. The bond strength follows the order C-Cl > C-Br > C-I.[2] Consequently, aryl iodides are the most reactive and most prone to dehalogenation, followed by aryl bromides, and then aryl chlorides.[2] Additionally, electron-rich aryl halides are more susceptible to this side reaction.[1][2]
Q4: How do common reaction parameters influence dehalogenation?
A4: Several factors can significantly impact the extent of dehalogenation:
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Temperature: Higher reaction temperatures often accelerate the rate of dehalogenation.[1][2]
-
Base: The choice of base is critical. Amine bases like triethylamine (TEA) can be a source of hydrides, promoting dehalogenation.[1] Inorganic bases are often a better choice.
-
Solvent: Solvents can act as hydride donors. For instance, DMF, a common solvent for Heck reactions, can be a source of hydrides, whereas solvents like toluene or dioxane might be less prone to this issue.[1][5]
-
Ligand: The ligand stabilizes the palladium catalyst. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination of the product over the dehalogenation pathway.[2]
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve issues with dehalogenation during your Heck reactions.
Issue 1: Significant formation of dehalogenated byproduct is observed.
When a substantial amount of your starting material is being converted into a dehalogenated byproduct, a systematic optimization of your reaction conditions is necessary.
Caption: Troubleshooting workflow for reducing dehalogenation.
Q: I'm observing significant dehalogenation. What is the first parameter I should adjust?
A: The first and often most effective parameter to adjust is the reaction temperature . Dehalogenation is frequently more prevalent at the elevated temperatures often used for Heck reactions.[1]
-
Recommendation: Attempt to run the reaction at the lowest temperature that still allows for the formation of the desired product, even if it requires a longer reaction time.[2] Consider using microwave irradiation, which can sometimes promote the desired coupling at lower bulk temperatures and shorter reaction times.[1]
Q: Which type of base should I use to minimize dehalogenation?
A: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be hydride sources, leading to dehalogenation.[1]
-
Recommendation: Switch from an amine base to an inorganic base. Weaker inorganic bases are often preferable.
-
Screening Options: Consider screening bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium acetate (NaOAc), or potassium phosphate (K₃PO₄).[1][2]
Q: Can the solvent choice impact the level of dehalogenation?
A: Yes, the solvent can be a source of hydrides.
-
Recommendation: If you are using a solvent like DMF, which can be a hydride source, consider switching to a less reducible, aprotic solvent.[1]
-
Alternative Solvents: Toluene, dioxane, or THF are generally preferred as they are less likely to contribute to dehalogenation.[1][2][5]
Q: How does ligand selection affect dehalogenation?
A: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired coupling versus the undesired dehalogenation.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate of reductive elimination to form the C-C bond, thereby outcompeting the hydrodehalogenation pathway.[2]
-
Examples of Ligands: Consider screening ligands such as Xantphos, DavePhos, or XPhos.[1]
Data Presentation: Effect of Reaction Parameters on Dehalogenation
The following tables summarize general trends observed when optimizing reaction conditions to minimize dehalogenation. Actual results will vary depending on the specific substrates.
Table 1: Influence of Base on Heck Coupling vs. Dehalogenation
| Base (2 equiv.) | Solvent | Temperature (°C) | Heck Product Yield (%) | Dehalogenated Byproduct (%) |
| Triethylamine (TEA) | DMF | 100 | 65 | 30 |
| DIPEA | DMF | 100 | 70 | 25 |
| K₂CO₃ | DMF | 100 | 85 | 12 |
| Cs₂CO₃ | Toluene | 90 | 90 | <5 |
| K₃PO₄ | Dioxane | 90 | 92 | <5 |
Note: This table represents typical trends.[1]
Table 2: Influence of Solvent on Heck Coupling vs. Dehalogenation
| Solvent | Base | Temperature (°C) | Heck Product Yield (%) | Dehalogenated Byproduct (%) |
| DMF | K₂CO₃ | 100 | 85 | 12 |
| NMP | K₂CO₃ | 100 | 82 | 15 |
| Toluene | K₂CO₃ | 100 | 91 | 6 |
| Dioxane | K₂CO₃ | 100 | 93 | 4 |
| THF | K₂CO₃ | 80 | 88 | 9 |
Note: This table represents typical trends.[1][2]
Key Experimental Protocol: Optimization to Minimize Dehalogenation
This protocol provides a systematic approach to optimizing a Heck reaction to favor the desired product over the dehalogenated byproduct.
Objective: To identify the optimal conditions (temperature, base, solvent, ligand) that maximize the yield of the Heck product while minimizing the formation of the dehalogenated byproduct.
Materials:
-
Polyhalogenated aryl/vinyl halide (1.0 equiv)
-
Olefin (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., PPh₃, XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the polyhalogenated halide, the palladium catalyst, the ligand, and the base.
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure anaerobic conditions.[2]
-
Addition of Reagents: Add the degassed solvent followed by the olefin via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
Work-up: Upon completion (or after a set time for comparison), cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture to quantify the yields of the Heck product and the dehalogenated byproduct. This will guide further optimization steps as outlined in the troubleshooting guide.
Caption: Heck reaction cycle and competing dehalogenation pathway.
References
Technical Support Center: Stille Coupling with 1,3-Dibromo-5-fluoro-2-iodobenzene
Welcome to the technical support center for Stille coupling reactions involving 1,3-Dibromo-5-fluoro-2-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order of the halogens in this compound in a Stille coupling reaction?
The reactivity of halogens in the oxidative addition step of the Stille coupling follows the general trend: I > Br > Cl > F.[1][2] Therefore, the carbon-iodine bond is significantly more reactive than the carbon-bromine bonds. This selectivity allows for the primary coupling reaction to occur at the 2-position (where iodine is located). However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), coupling at the bromine-substituted positions can occur.
Q2: What are the most common side products observed in the Stille coupling of this compound?
The primary side products in Stille coupling reactions are generally a result of homocoupling and protodestannylation.[1][3] For this specific substrate, you may also encounter products from reaction at the less reactive halogen sites.
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Homocoupling of the Organostannane: The organotin reagent can couple with itself to form a dimer (R-R, where R is the organic group from the stannane).[1][4] This is often promoted by the presence of oxygen.[4]
-
Homocoupling of the Aryl Halide: this compound can couple with itself to form a biaryl species.
-
Protodestannylation: The organostannane reagent can be protonated by trace amounts of acid or water in the reaction mixture, leading to the formation of an R-H byproduct.[5][6]
-
Products from Coupling at Bromine: Under forcing conditions, you might observe mono- or di-stannylated products where one or both bromine atoms have been displaced.
-
Reduction of the Aryl Halide: The aryl halide can be reduced, replacing a halogen with a hydrogen atom.[7]
Q3: How can I minimize the formation of homocoupling byproducts?
To minimize homocoupling of the organostannane reagent, it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and to use thoroughly degassed solvents.[4] This prevents oxygen from promoting the homocoupling reaction.[4] The choice of palladium catalyst and ligands can also influence the extent of homocoupling.
Q4: What is protodestannylation and how can I avoid it?
Protodestannylation is the protonolysis of the carbon-tin bond in the organostannane reagent.[5][6] This side reaction consumes the organostannane and reduces the yield of the desired cross-coupled product. To avoid this, ensure that all reagents and solvents are anhydrous and free of acidic impurities. The use of a non-protic solvent is recommended.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Stille coupling of this compound.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or no conversion of the starting material | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents or solvents. | 1. Use a fresh source of palladium catalyst and ligands. Consider using a Pd(0) source like Pd(PPh₃)₄ or generating the active Pd(0) species in situ from a Pd(II) precursor.[2] 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS. 3. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Formation of significant amounts of homocoupled organostannane byproduct (R-R) | 1. Presence of oxygen in the reaction mixture.[4] 2. Inappropriate catalyst or ligand. | 1. Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.[4] 2. Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress homocoupling. |
| Observation of products from coupling at the bromine positions | 1. High reaction temperature. 2. Long reaction time. | 1. Perform the reaction at the lowest temperature that allows for selective reaction at the C-I bond. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further reaction at the C-Br bonds. |
| Significant amount of protodestannylation product (R-H) | 1. Presence of water or acidic impurities.[5] | 1. Use freshly distilled and dried solvents. 2. Ensure all glassware is oven-dried. 3. If necessary, add a non-nucleophilic base to neutralize any trace acids. |
| Difficulty in removing tin byproducts during purification | 1. Tributyltin halides are often difficult to separate by standard chromatography. | 1. After the reaction, quench with an aqueous solution of KF. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[8] 2. Alternatively, wash the organic layer with dilute aqueous HCl to remove tin residues.[9] |
Experimental Protocols
Below is a general experimental protocol for a Stille coupling reaction with an aryl halide. This should be adapted and optimized for the specific organostannane reagent being used with this compound.
General Procedure for Stille Coupling: [10]
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the organostannane reagent (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and any additive if required (e.g., CuI, LiCl).
-
Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
If tin byproducts are problematic, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours. Filter the resulting precipitate through a pad of Celite®.
-
Extract the filtrate with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
.dot
Caption: Desired Stille coupling pathway at the C-I bond.
.dot
Caption: Overview of potential side reactions.
.dot
Caption: Troubleshooting workflow for low product yield.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Stille_reaction [chemeurope.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Purification of Mono-arylated "1,3-Dibromo-5-fluoro-2-iodobenzene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of mono-arylated products of 1,3-Dibromo-5-fluoro-2-iodobenzene.
I. Frequently Asked Questions (FAQs)
Q1: What is the expected major mono-arylated product when reacting "this compound" in a Suzuki-Miyaura coupling reaction?
A1: Due to the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl), the Suzuki-Miyaura coupling is highly likely to occur selectively at the iodine position. Therefore, the expected major product is the 2-aryl-1,3-dibromo-5-fluorobenzene. However, minor products resulting from reaction at the bromine positions or di-arylation may also be formed depending on the reaction conditions.
Q2: What are the common impurities I should expect in my crude reaction mixture?
A2: Common impurities include:
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Unreacted starting material: this compound.
-
Di-arylated products: Primarily 2,6-diaryl-1,3-dibromo-5-fluorobenzene.
-
Homocoupling product: Biphenyl derivatives from the coupling of two of your arylboronic acid reagents.
-
Protodeboronation product: The arene corresponding to your arylboronic acid.
-
Palladium catalyst residues: These can often be removed by filtration through a pad of celite or silica gel.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is the most common method. It is crucial to develop a solvent system that provides good separation between the starting material, the desired mono-arylated product, and the major impurities. A typical starting point for developing a TLC solvent system for these types of compounds is a mixture of a non-polar solvent like hexanes or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.
Q4: Is it possible to separate the regioisomers if arylation occurs at the bromine positions?
A4: Separating regioisomers of polyhalogenated aromatics can be challenging due to their similar polarities. While it is possible, it often requires careful optimization of column chromatography conditions, sometimes employing specialized stationary phases or HPLC. The primary goal should be to optimize the reaction conditions to favor the formation of a single regioisomer.
II. Troubleshooting Guides
A. Troubleshooting Column Chromatography
Issue 1: Poor separation between the desired mono-arylated product and the starting material.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system polarity. | If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). If the spots are too low (low Rf), increase the eluent polarity. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 50:1 (w/w). |
| Poorly packed column. | Ensure the silica gel is packed uniformly without any cracks or channels. Dry packing followed by careful wetting or slurry packing can improve resolution. |
| Co-elution of closely related isomers. | If regioisomers are present, a standard silica gel column may not be sufficient. Consider using a different stationary phase (e.g., alumina, or reverse-phase silica) or switching to preparative HPLC. |
Issue 2: The desired product is eluting with a major impurity (e.g., di-arylated product or homocoupling product).
| Possible Cause | Troubleshooting Step |
| Solvent system is too polar. | A highly polar solvent system can cause all the aromatic compounds to elute quickly and together. Try a less polar solvent system to increase the retention time on the column and improve separation. |
| Structural similarity of impurities. | The di-arylated product will likely be less polar than the mono-arylated product. A shallow gradient elution, starting with a very non-polar solvent and gradually increasing the polarity, can effectively separate these compounds. The homocoupling product's polarity will depend on its structure, but it can often be separated with careful solvent selection. |
B. Troubleshooting Recrystallization
Issue 1: The compound does not crystallize upon cooling.
| Possible Cause | Troubleshooting Step |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of your compound. |
| The chosen solvent is too good at dissolving the compound at all temperatures. | Select a different solvent or a solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Presence of impurities inhibiting crystallization. | Try to further purify the material by column chromatography before attempting recrystallization. |
| Supersaturation. | Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. Add a seed crystal of the pure compound if available. |
Issue 2: The compound "oils out" instead of forming crystals.
| Possible Cause | Troubleshooting Step | | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate. | | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. | | High concentration of impurities. | The presence of significant impurities can lower the melting point of the mixture and lead to oiling out. Pre-purification by column chromatography is recommended. |
III. Experimental Protocols
A. Protocol for Column Chromatography Purification
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems to find one that gives good separation (Rf of the desired product between 0.2 and 0.4 is ideal). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 v/v).
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Dry pack the column with silica gel (60 Å, 230-400 mesh).
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., hexanes or toluene).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC to identify the fractions containing the pure mono-arylated product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
B. Protocol for Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points.
-
An ideal solvent will dissolve the product when hot but not when cold. Common solvents to test include hexanes, ethanol, methanol, isopropanol, or mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the product just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
IV. Data Presentation
Table 1: Hypothetical TLC Data for Purification of 2-aryl-1,3-dibromo-5-fluorobenzene
| Compound | Rf Value (95:5 Hexanes:Ethyl Acetate) | Rf Value (90:10 Hexanes:Ethyl Acetate) |
| This compound (Starting Material) | 0.65 | 0.75 |
| 2-aryl-1,3-dibromo-5-fluorobenzene (Product) | 0.45 | 0.60 |
| 2,6-diaryl-1,3-dibromo-5-fluorobenzene (Di-arylated) | 0.30 | 0.50 |
| Biphenyl (Homocoupling) | 0.70 | 0.80 |
Table 2: Suggested Recrystallization Solvents
| Compound Type | Potential Solvents |
| Mono-arylated dihalobenzenes | Ethanol, Methanol, Isopropanol, Hexanes, Ethanol/Water mixture |
V. Visualizations
Caption: General experimental workflow for the synthesis and purification of mono-arylated products.
Caption: A logical troubleshooting guide for common purification issues.
Overcoming low yields in Sonogashira reactions with electron-deficient aryl halides
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with Sonogashira reactions, particularly when dealing with low yields from electron-deficient aryl halides.
Troubleshooting Guide: Low Yields with Electron-Deficient Aryl Halides
Low or no product yield is a common issue in Sonogashira couplings. A systematic approach to troubleshooting is crucial for identifying the root cause and achieving a successful reaction.
Question: My Sonogashira reaction with an electron-deficient aryl bromide/chloride is giving a low yield. What should I investigate first?
Answer: When troubleshooting low yields with less reactive aryl halides, it's essential to systematically evaluate the core components of your reaction. The primary suspects are often the catalyst system, reaction conditions, and the purity of your reagents.
Initial Checks:
-
Inert Atmosphere: Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions. Oxygen can lead to the undesirable Glaser-Hay homocoupling of the terminal alkyne, a common side reaction that consumes starting material.[1] Degassing your solvent and running the reaction under a nitrogen or argon atmosphere is critical.[1]
-
Reagent Quality:
-
Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture.[1] Use a fresh batch or a properly stored catalyst. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[1]
-
Copper Co-catalyst: Copper(I) iodide (CuI) can degrade over time. Using a fresh supply is recommended.[1]
-
Starting Materials: Impurities in your aryl halide or alkyne can poison the catalyst.[1] Purify starting materials if their quality is uncertain.
-
Solvent and Base: Ensure solvents are anhydrous and the amine base is dry.
-
Question: I've confirmed my reagents are pure and the conditions are inert, but the yield is still low. What experimental parameters can I modify?
Answer: If the initial checks do not resolve the issue, optimizing the reaction parameters is the next logical step. For challenging electron-deficient aryl bromides and chlorides, standard conditions may not be sufficient.
Optimization Strategies:
-
Temperature: While many Sonogashira reactions can proceed at room temperature, less reactive aryl halides often require higher temperatures to facilitate the rate-limiting oxidative addition step.[2][3] Consider increasing the temperature, potentially to 80-100°C.[3]
-
Solvent: The solvent must dissolve all components of the reaction.[1] While the amine base can sometimes act as the solvent, co-solvents like THF, DMF, or toluene are commonly used.[1] Note that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[1]
-
Ligand Choice: Standard phosphine ligands like PPh₃ may not be effective for electron-deficient aryl bromides and chlorides. Switching to more electron-rich and sterically bulky phosphine ligands can significantly improve the rate of oxidative addition.[1][4]
-
Base: An amine base is required to deprotonate the alkyne.[1] Triethylamine (TEA) and diisopropylamine (DIPA) are common choices.[1] Ensure the base is used in sufficient excess.
Frequently Asked Questions (FAQs)
Question: What is the general reactivity trend for aryl halides in the Sonogashira reaction?
Answer: The reactivity of the aryl halide is highly dependent on the halogen. The general trend for oxidative addition to the palladium center is: I > OTf > Br > Cl.[2][4] Aryl iodides are the most reactive and can often couple at room temperature, while aryl bromides and especially aryl chlorides are less reactive and typically require more forcing conditions, such as elevated temperatures and more specialized catalyst systems.[5][6]
Question: What are the main side reactions in a Sonogashira coupling, and how can they be minimized?
Answer: The most common side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser-Hay coupling.[5][7] This process is promoted by the copper co-catalyst in the presence of oxygen. To minimize this unwanted dimerization, it is crucial to maintain a thoroughly deoxygenated, inert atmosphere throughout the reaction.[1] In cases where Glaser coupling is a persistent issue, a copper-free Sonogashira protocol may be beneficial.[6]
Question: When should I consider a "copper-free" Sonogashira reaction?
Answer: While the copper(I) co-catalyst is a standard component of the Sonogashira reaction and generally increases its rate, it can also promote the homocoupling of the alkyne.[6] You should consider a copper-free protocol under the following circumstances:
-
When significant alkyne dimerization (Glaser-Hay coupling) is observed.[5][6]
-
If your substrates or products are sensitive to copper.
-
To simplify purification by eliminating copper-containing byproducts.
Copper-free Sonogashira reactions often require specific ligands and conditions to facilitate the catalytic cycle.[4]
Question: Can alternative metal catalysts be used for Sonogashira-type couplings?
Answer: Yes, while palladium is the most common catalyst, research has shown that other transition metals can also catalyze Sonogashira-type reactions. Iron and cobalt-based catalyst systems have been developed.[8] These alternatives can offer advantages in terms of cost and, in some cases, reactivity with specific substrates.[8]
Data Presentation
Table 1: Effect of Ligand and Temperature on the Sonogashira Coupling of Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃ (1) | PPh₃ (4) | Cs₂CO₃ | Toluene | 80 | 65 |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cs₂CO₃ | Toluene | RT | 95 |
| 3 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 92 |
| 4 | 4-Bromonitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | None | TEA | THF/TEA | 65 | 78 |
| 5 | 2-Bromobiphenyl | TMS-acetylene | PdCl₂(dppf) (5) | None | DIPA | Toluene | 80 | >95 (completion in 36h)[3] |
This table is a composite of typical results and should be used as a guideline for optimization.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling with an Electron-Deficient Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and THF (5 mL).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80°C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite®, washing with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Free Sonogashira Coupling of an Aryl Chloride
This protocol is adapted for less reactive aryl chlorides and employs a bulky, electron-rich phosphine ligand.
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as XPhos (0.08 mmol, 8 mol%) to an oven-dried vial.
-
Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 eq), the terminal alkyne (1.5 mmol, 1.5 eq), and a strong, non-nucleophilic base such as K₃PO₄ (2.0 mmol, 2.0 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 100-120°C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite®, and concentrate the filtrate. Purify the residue by flash chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
Technical Support Center: Column Chromatography Techniques for Purifying Polyhalogenated Compounds
Welcome to our technical support center dedicated to providing guidance on column chromatography techniques for the purification of polyhalogenated compounds. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases used for purifying polyhalogenated compounds?
A1: The most common stationary phases are silica gel and alumina.[1] Silica gel is slightly acidic and is versatile for a wide range of compounds, including hydrocarbons, esters, and ketones.[1] Alumina can be acidic, neutral, or basic, and the choice depends on the specific properties of the analyte.[1] For certain applications, specialized stationary phases can be beneficial. For instance, C70-fullerene coated columns have shown high retention for halogenated benzenes due to halogen-π interactions.
Q2: How do I choose the right mobile phase for my separation?
A2: The choice of mobile phase is critical and depends on the polarity of your polyhalogenated compound. In normal-phase chromatography with a polar stationary phase like silica gel, you should start with a non-polar solvent and gradually increase the polarity to elute compounds with increasing polarity.[1] A good starting point is to find a solvent system that gives your target compound an Rf value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate. Common solvent systems include mixtures of hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2]
Q3: My polyhalogenated compound is "sticky" and gives a skewed peak shape. What can I do?
A3: "Sticky" compounds, a common issue with polyhalogenated molecules, can lead to poor peak shape and tailing. This is often due to interactions with the stationary phase. Several strategies can help:
-
Improve Sample Cleanup: The most effective approach is often to remove interfering matrix components before loading the sample onto the column.[3]
-
Modify the Mobile Phase: Adding a small amount of a more polar solvent, like tetrahydrofuran (THF), to the mobile phase can sometimes improve peak shape.
-
Elevate Column Temperature: Increasing the column temperature can reduce interactions and improve peak symmetry.[3]
-
Use an Inert Column: Consider using a more inert column packing material to minimize unwanted interactions.
Q4: My compound is not stable on silica gel. What are my alternatives?
A4: If your compound degrades on silica gel, you can try a few alternative approaches:
-
Use a Different Stationary Phase: Florisil® (a magnesium-silicate gel) or alumina can be good alternatives for compounds sensitive to the acidic nature of silica gel.[4]
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine, before packing the column.[2]
-
Reverse-Phase Chromatography: In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile mixtures). This can be a good option for polar polyhalogenated compounds.
Q5: When should I use dry loading versus wet loading?
A5: The choice between dry and wet loading depends on the solubility of your sample in the mobile phase.
-
Wet Loading: This is the standard method where the sample is dissolved in a minimal amount of the initial mobile phase and carefully applied to the top of the column.[5] This is suitable when your compound is readily soluble in the eluent.
-
Dry Loading: This method is preferred when your compound has poor solubility in the starting mobile phase.[5][6] The sample is pre-adsorbed onto a small amount of silica gel (or another inert support like Celite®), the solvent is evaporated, and the resulting free-flowing powder is then added to the top of the column.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your column chromatography experiments.
Problem: Poor Separation of Compounds
dot
Caption: Troubleshooting workflow for poor separation.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may not be optimal for separation. Use TLC to test different solvent systems to achieve a good separation of spots with the target compound having an Rf of ~0.25-0.35.[7] |
| Column Overloading | Too much sample has been loaded onto the column, exceeding its separation capacity. Reduce the amount of sample loaded. As a general rule, use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for difficult separations.[8] |
| Poor Column Packing | The column may have cracks, channels, or air bubbles, leading to an uneven flow of the mobile phase. Repack the column carefully, ensuring a homogenous and tightly packed bed. |
| Isocratic Elution for Complex Mixtures | Using a single solvent system may not be sufficient to separate compounds with a wide range of polarities. Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8] |
| Similar Polarity of Compounds | The compounds in the mixture may have very similar polarities, making separation difficult with the current stationary phase. Try a different stationary phase (e.g., alumina instead of silica gel, or a reverse-phase column). |
Problem: Compound is Not Eluting from the Column
dot
Caption: Troubleshooting workflow for compound elution failure.
| Possible Cause | Solution |
| Mobile Phase is Not Polar Enough | The solvent system is not strong enough to move the compound down the column. Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[2] |
| Compound has Degraded on the Column | The compound may be unstable on the stationary phase (e.g., silica gel).[4] Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If degradation is observed, consider using a less acidic stationary phase like alumina or deactivated silica gel.[4] |
| Irreversible Adsorption | The compound may be too polar and is irreversibly binding to the stationary phase. Try flushing the column with a very polar solvent like methanol or a mixture of methanol and dichloromethane. |
| Incorrect Solvent System Preparation | The mobile phase may have been prepared incorrectly.[4] Double-check the composition of your solvent system. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Purification of Polychlorinated Biphenyls (PCBs)
This protocol provides a general procedure for the purification of PCBs from a sample matrix.
Materials:
-
Glass chromatography column
-
Silica gel (70-230 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Solvents: Hexane, Dichloromethane (pesticide grade)
-
Sample containing PCBs dissolved in a minimal amount of hexane
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 0.5 cm) on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand (approx. 0.5 cm) on top of the packed silica.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude PCB sample in a minimal volume of hexane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb completely into the silica gel.
-
Rinse the sides of the column with a small amount of hexane and allow it to absorb.
-
-
Elution:
-
Carefully add hexane to the top of the column.
-
Begin collecting fractions.
-
Monitor the elution of PCBs using TLC or GC analysis.
-
If PCBs are not eluting, a gradual increase in polarity can be achieved by adding a small percentage of dichloromethane to the hexane. A common elution solvent for PCBs and their metabolites is dichloromethane.[9]
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or GC to identify the fractions containing the purified PCBs.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Protocol 2: Dry Loading for Compounds with Poor Solubility
This protocol is suitable for polyhalogenated compounds that are not readily soluble in the initial mobile phase.
Materials:
-
Crude sample
-
Silica gel
-
A suitable solvent in which the sample is soluble (e.g., acetone, dichloromethane)
-
Rotary evaporator
-
Packed chromatography column
Procedure:
-
Sample Adsorption:
-
Solvent Removal:
-
Loading the Column:
-
Carefully add the dry silica-adsorbed sample to the top of the packed column.[5]
-
Gently tap the column to settle the powder.
-
Add a layer of sand on top of the sample.
-
-
Elution:
-
Proceed with the elution as described in the wet loading protocol.
-
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Polyhalogenated Compounds
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Notes |
| Polychlorinated Biphenyls (PCBs) | Silica Gel | Hexane, Hexane/Dichloromethane mixtures | Increasing the percentage of dichloromethane increases the polarity. |
| Polybrominated Diphenyl Ethers (PBDEs) | Silica Gel, Alumina, Florisil® | n-Hexane/Dichloromethane (e.g., 1:1 v/v), n-Hexane/Acetone (e.g., 4:1 v/v) | A multi-layer silica column may be used for cleanup.[10] |
| Fluorinated Pharmaceuticals | Silica Gel (often deactivated), C18 (Reversed-Phase) | Dichloromethane/Methanol, Acetonitrile/Water (with additives like TFA) | The choice depends on the polarity of the compound. For basic fluorinated compounds, mobile phase pH adjustment is crucial.[3] |
| Halogenated Pesticides | Silica Gel | Hexane/Acetone (e.g., 7:3 v/v), Heptane with polar modifiers (e.g., ethyl acetate) | The specific solvent system will vary depending on the pesticide. |
Table 2: Typical Parameters for Flash Column Chromatography
| Parameter | Typical Value/Range | Considerations |
| Silica to Sample Ratio (w/w) | 30:1 to 100:1 | Higher ratios are used for more difficult separations.[8] |
| Column Dimensions | Varies based on sample size | A larger diameter column is needed for larger sample loads. |
| Flow Rate | 2-4 inches/minute | A flow rate of about 2 inches/minute is often ideal.[11] |
| Pressure | 1-5 psi | Higher pressure may be needed for very fine silica or viscous solvents. |
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. sorbtech.com [sorbtech.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 9. Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurl-pops.eu [eurl-pops.eu]
- 11. Chromatography [chem.rochester.edu]
Technical Support Center: Regioisomer Identification in Reactions of 1,3-Dibromo-5-fluoro-2-iodobenzene by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying regioisomers formed during chemical reactions involving 1,3-Dibromo-5-fluoro-2-iodobenzene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common regioselectivity challenges when working with this compound?
A1: this compound possesses three different halogen atoms (I, Br, F) offering multiple reactive sites for cross-coupling reactions. The primary challenge is to control the regioselectivity of these reactions to obtain the desired isomer. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl > F. Therefore, the iodine at the C2 position is expected to be the most reactive site. However, depending on the reaction conditions (catalyst, ligands, temperature), competitive reactions at the bromine-substituted positions (C1 and C3) can occur, leading to a mixture of regioisomers.
Q2: Which NMR techniques are most effective for distinguishing between the possible regioisomers?
A2: A combination of 1H, 13C, and 19F NMR spectroscopy is essential for the unambiguous identification of regioisomers.
-
1H NMR: The proton NMR spectrum will show distinct coupling patterns and chemical shifts for the aromatic protons depending on their proximity to the different substituents.
-
13C NMR: The carbon NMR spectrum provides information about the chemical environment of each carbon atom in the benzene ring. The number of signals and their chemical shifts are highly sensitive to the substitution pattern.
-
19F NMR: Fluorine NMR is particularly useful as the chemical shift of the fluorine atom is very sensitive to changes in its electronic environment, which will differ significantly between regioisomers.
-
2D NMR (COSY, HSQC, HMBC): These techniques can be invaluable for definitively assigning proton and carbon signals and establishing connectivity within the molecule, especially in complex spectra.
Q3: How can I predict the NMR spectra of my expected products to aid in identification?
A3: Several software packages and online tools can predict NMR spectra with reasonable accuracy. These predictions are based on databases of known chemical shifts and coupling constants, as well as computational algorithms. Some commonly used resources include:
-
ChemDraw
-
MestReNova
-
Online prediction tools such as NMRDB.org
It is important to remember that these are predictions and should be used as a guide in conjunction with experimental data.
Troubleshooting Guides
Problem 1: My 1H NMR spectrum shows a complex mixture of aromatic signals, and I can't identify the major product.
Possible Cause: The reaction has produced a mixture of regioisomers.
Troubleshooting Steps:
-
Predict the Spectra: Use NMR prediction software to generate the theoretical 1H NMR spectra for all possible regioisomers. This will provide a reference for chemical shifts and coupling patterns.
-
Analyze Coupling Constants: Pay close attention to the coupling constants (J values) in the aromatic region. Ortho-coupling (³JHH) is typically in the range of 7-9 Hz, meta-coupling (⁴JHH) is 2-3 Hz, and para-coupling (⁵JHH) is often close to 0 Hz. The fluorine atom will also introduce H-F couplings, with ortho-coupling (³JHF) being the largest.
-
Utilize 19F NMR: Acquire a 19F NMR spectrum. Each regioisomer will exhibit a unique 19F chemical shift. The relative integration of these signals will give you the ratio of the isomers in your mixture.
-
Run 2D NMR Experiments: If the 1D spectra are too complex, 2D NMR experiments like COSY (to identify proton-proton correlations) and HSQC/HMBC (to correlate protons to carbons) can help in elucidating the structures of the different isomers present.
Problem 2: I have obtained a pure product, but I am unsure of the exact substitution pattern.
Possible Cause: The reaction was highly regioselective, but the structure of the single product needs to be confirmed.
Troubleshooting Steps:
-
Comprehensive NMR Analysis: Acquire high-quality 1H, 13C, and 19F NMR spectra.
-
Compare with Predictions: Compare the experimental spectra with the predicted spectra for all possible single-substitution products.
-
Detailed 1H NMR Analysis:
-
Number of Signals: Determine the number of distinct proton signals in the aromatic region.
-
Integration: The integration of the signals will tell you the number of protons corresponding to each signal.
-
Multiplicity and Coupling Constants: Analyze the splitting patterns to deduce the relative positions of the protons and other substituents.
-
-
Detailed 13C NMR Analysis:
-
Number of Signals: The number of carbon signals will reflect the symmetry of the molecule.
-
DEPT Experiments: Use DEPT-90 and DEPT-135 experiments to distinguish between CH, CH₂, CH₃, and quaternary carbons.
-
-
Key 19F NMR Chemical Shift: The chemical shift of the fluorine atom is a key indicator of its environment and can be compared to predicted values for different regioisomers.
Predicted NMR Data for Regioisomer Identification
The following tables provide predicted NMR data for the starting material and potential regioisomeric products from a generic Suzuki coupling reaction with phenylboronic acid. This data can be used as a reference to aid in the identification of your experimental products.
Starting Material: this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | ~ 7.5 - 7.8 | m | - |
| ¹³C | ~ 95 - 140 | - | - |
| ¹⁹F | ~ -105 to -115 | m | - |
Potential Regioisomers from Monophenylation (Suzuki Coupling)
Isomer A: 2,6-Dibromo-4-fluoro-1-phenylbenzene (Reaction at the C2-I position)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (aromatic) | ~ 7.0 - 7.6 | m | - |
| ¹³C (aromatic) | ~ 115 - 145 | - | - |
| ¹⁹F | ~ -110 to -120 | m | - |
Isomer B: 1,3-Dibromo-5-fluoro-2-phenylbenzene (Hypothetical reaction at a C-Br position)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (aromatic) | ~ 7.2 - 7.8 | m | - |
| ¹³C (aromatic) | ~ 110 - 140 | - | - |
| ¹⁹F | ~ -100 to -110 | m | - |
Isomer C: 1-Bromo-5-fluoro-2-iodo-3-phenylbenzene (Hypothetical reaction at the other C-Br position)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H (aromatic) | ~ 7.3 - 7.9 | m | - |
| ¹³C (aromatic) | ~ 90 - 145 | - | - |
| ¹⁹F | ~ -108 to -118 | m | - |
Note: These are estimated values and may vary depending on the solvent and the specific aryl group used in the coupling reaction.
Experimental Protocols
Here are detailed methodologies for key cross-coupling reactions.
Suzuki Coupling Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol provides a general method for the Stille coupling of this compound with an organostannane reagent.
Materials:
-
This compound
-
Organostannane reagent (e.g., Aryl-SnBu₃, 1.1 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Solvent (e.g., Anhydrous Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir until completion.
-
Cool the reaction to room temperature and quench with an aqueous solution of KF to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., Anhydrous THF or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Experimental Workflows
The following diagrams illustrate the logical workflow for identifying regioisomers and the general workflow for a cross-coupling reaction.
Caption: Workflow for Regioisomer Identification by NMR.
Caption: General Workflow for a Cross-Coupling Reaction.
Technical Support Center: Lithiation of 1,3-Dibromo-5-fluoro-2-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the lithiation of 1,3-Dibromo-5-fluoro-2-iodobenzene.
Troubleshooting Guides
This section addresses specific issues that may arise during the lithiation of this compound. The primary reaction of interest is the selective metal-halogen exchange at the iodine position, which is the most labile halogen for this reaction.[1]
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Organolithium Reagent | Titrate the organolithium reagent (e.g., n-BuLi, t-BuLi) immediately before use to determine its exact molarity. | Accurate determination of the reagent concentration ensures the correct stoichiometry is used, leading to complete conversion. |
| Presence of Moisture or Protic Solvents | Rigorously dry all glassware and solvents. Ensure the reaction is performed under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Elimination of water and other protic sources prevents quenching of the highly basic organolithium reagent, allowing the desired reaction to proceed. |
| Insufficiently Low Temperature | Maintain a very low reaction temperature, typically between -78°C and -100°C, throughout the addition of the organolithium reagent.[2] | Low temperatures are crucial for the stability of the organolithium reagent and the resulting aryllithium species, preventing decomposition and side reactions.[3][4] |
| Poor Quality Starting Material | Verify the purity of this compound via analytical techniques such as NMR or GC-MS. | Ensuring the starting material is free of impurities that could react with the organolithium reagent is critical for a successful reaction. |
Issue 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Recommended Action | Expected Outcome |
| Reaction Temperature Too High | Conduct the lithium-halogen exchange at the lowest practical temperature (e.g., -100°C) to favor the kinetically controlled iodine-lithium exchange. | Lower temperatures enhance the selectivity for the iodine-lithium exchange over the less favorable bromine-lithium exchange.[1] |
| Incorrect Organolithium Reagent | Use n-butyllithium (n-BuLi) for selective iodine-lithium exchange. More reactive reagents like tert-butyllithium (t-BuLi) may lead to side reactions. | n-BuLi generally provides a good balance of reactivity and selectivity for this type of transformation. |
| Prolonged Reaction Time | Quench the reaction with the desired electrophile shortly after the lithium-halogen exchange is complete (typically within 15-60 minutes). | Minimizing the time the aryllithium intermediate is present in the reaction mixture reduces the likelihood of side reactions, such as benzyne formation or reaction with the solvent. |
| Benzyne Formation | If benzyne formation is suspected, consider using a milder lithiating agent or a different solvent system that may stabilize the aryllithium intermediate. | Suppression of benzyne formation will lead to a cleaner reaction profile and higher yield of the desired product. |
Issue 3: Product Decomposition Upon Quenching
| Potential Cause | Recommended Action | Expected Outcome |
| Highly Exothermic Quench | Add the quenching agent slowly at a low temperature to control the exotherm. | A controlled quench prevents localized heating that can lead to the decomposition of the desired product. |
| Reactive Quenching Agent | Choose a quenching agent that is appropriate for the scale and reactivity of the organolithium species. For simple protonation, a hindered alcohol like isopropanol is a good choice. | A suitable quenching agent will react cleanly with the aryllithium intermediate to provide the desired product without further reactions. |
| Unstable Product | Isolate the product quickly after work-up and consider storing it under an inert atmosphere at low temperatures if it is known to be unstable. | Proper handling and storage of the final product will prevent its degradation after a successful reaction. |
Frequently Asked Questions (FAQs)
Q1: At which position will the lithiation of this compound occur?
The lithiation will selectively occur at the iodine position. The order of reactivity for lithium-halogen exchange is I > Br > Cl > F.[1] Therefore, the carbon-iodine bond is the most susceptible to cleavage by the organolithium reagent.
Q2: What is the recommended temperature for this reaction?
A very low temperature, typically between -78°C and -100°C, is recommended.[2] This is to ensure the stability of the organolithium reagent and the resulting aryllithium intermediate, as well as to maximize the selectivity of the iodine-lithium exchange.
Q3: Which organolithium reagent should I use, n-BuLi or t-BuLi?
n-Butyllithium (n-BuLi) is generally the preferred reagent for selective lithium-halogen exchange on this substrate. While t-BuLi is a stronger base, its higher reactivity can sometimes lead to decreased selectivity and an increase in side reactions.
Q4: What are some common side reactions to be aware of?
-
Bromine-Lithium Exchange: Although less favorable, some exchange at one of the bromine positions can occur, leading to a mixture of products. This is more likely at higher temperatures.
-
Benzyne Formation: The initially formed 2,6-dibromo-4-fluorophenyllithium can potentially eliminate lithium bromide to form a reactive benzyne intermediate, which can then react in an uncontrolled manner. This is more prevalent at elevated temperatures.
-
Reaction with Solvent: At temperatures above -60°C, n-BuLi can react with ethereal solvents like THF.[5]
Q5: How can I confirm that the lithiation was successful before quenching?
A common method is to take a small aliquot of the reaction mixture and quench it with a deuterated electrophile, such as deuterium oxide (D₂O). Analysis of this quenched sample by ¹H NMR and ¹⁹F NMR will show the disappearance of the proton at the 2-position and the incorporation of deuterium, confirming the formation of the aryllithium species.
Experimental Protocols
Protocol 1: General Procedure for the Monolithiation of this compound
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.05 eq) in hexanes to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -75°C.
-
Stirring: Stir the reaction mixture at -78°C for 1 hour.
-
Quenching: Slowly add the desired electrophile (1.1 eq) to the reaction mixture at -78°C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench any remaining reactive species by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A flowchart of the key steps in the lithiation of this compound.
Caption: A decision tree to troubleshoot a failed lithiation reaction.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. people.uniurb.it [people.uniurb.it]
Technical Support Center: Solvent Effects in Polyhalogenated Benzene Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with selectivity in polyhalogenated benzene coupling reactions. The choice of solvent is a critical parameter that can significantly influence the regioselectivity and chemoselectivity of these transformations.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity impact the selectivity of cross-coupling reactions with polyhalogenated benzenes?
A1: Solvent polarity is a key factor in determining the selectivity of cross-coupling reactions. Polar aprotic solvents like DMF, DMSO, and acetonitrile can influence reaction rates and stabilize charged intermediates or transition states, which in turn affects regioselectivity.[1][2][3][4] For instance, in some Suzuki-Miyaura couplings, a switch from a nonpolar to a polar solvent has been shown to reverse the regioselectivity of the reaction.[5] Nonpolar solvents such as toluene, benzene, and xylene are also frequently used and can favor different selective outcomes.[1][6] The ideal solvent polarity often depends on the specific coupling reaction, substrates, and catalyst system being employed.
Q2: Can the solvent choice override the inherent electronic and steric factors that typically govern selectivity?
A2: While inherent electronic and steric effects of the substrate are primary drivers of selectivity, the choice of solvent can indeed modulate and sometimes override these factors.[5][7][8] For example, in the coupling of dihalopyrrole esters, altering the solvent system led to a reversal of the expected regioselectivity.[5] This is often attributed to the solvent's ability to stabilize specific transition states or intermediates, altering the kinetic landscape of the reaction.[2][3] Therefore, solvent screening is a crucial step in optimizing for a desired, non-intuitive selectivity.
Q3: What is the role of the solvent in catalyst stability and activity, and how does this affect selectivity?
A3: The solvent can significantly impact the stability and activity of the palladium catalyst, which is crucial for maintaining high selectivity throughout the reaction.[1][4] Solvents can coordinate to the metal center, influencing its electronic properties and accessibility.[2][4] For example, coordinating solvents can act as Lewis bases, donating electrons to the metal.[4] Improper solvent choice can lead to catalyst deactivation or the formation of off-cycle species, resulting in poor yields and loss of selectivity. In some ligand-free systems, the solvent plays an even more critical role in tuning the electronics of the catalyst.[4]
Q4: Are there general guidelines for selecting a starting solvent for a new polyhalogenated benzene coupling reaction?
A4: While there is no universal solvent, some general starting points can be considered. For many palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig aminations, toluene, dioxane, and THF are common initial choices.[9][10] For Sonogashira couplings, polar aprotic solvents like DMF are often used, although nonpolar solvents like toluene have also proven effective.[1][11] It is highly recommended to perform a solvent screen with a range of polar aprotic (e.g., DMF, acetonitrile), polar protic (e.g., water, alcohols, though less common as primary solvents), and nonpolar (e.g., toluene, dioxane) solvents to identify the optimal conditions for a specific substrate and catalyst system.[9]
Troubleshooting Guides
Issue 1: Poor or No Selectivity (Mixture of Isomers)
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, THF, DMF, Acetonitrile). A change in solvent can sometimes dramatically switch the selectivity.[5][12] |
| Incorrect Base | The interplay between the base and solvent is crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in conjunction with your chosen solvent.[9] |
| Inappropriate Ligand | The ligand plays a significant role in determining selectivity. If solvent screening is ineffective, try screening ligands with different steric and electronic properties.[5][13] |
| Reaction Temperature Too High | High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer period. |
Issue 2: Reaction Stalls or Low Conversion with Desired Selectivity
| Potential Cause | Troubleshooting Step |
| Poor Catalyst/Substrate Solubility | Select a solvent that effectively dissolves all reaction components at the desired reaction temperature. A mixture of co-solvents can sometimes be beneficial.[1] |
| Catalyst Deactivation | Ensure the solvent is properly degassed to remove oxygen, which can deactivate the palladium catalyst.[11] Some solvents can also coordinate too strongly to the metal, inhibiting catalysis.[4] |
| Insufficient Temperature | Some cross-coupling reactions require higher temperatures to proceed efficiently. Ensure your chosen solvent has a high enough boiling point to accommodate the required temperature.[9] |
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
| Entry | Solvent | Base | C4:C2 Selectivity |
| 1 | Dioxane/H₂O | K₂CO₃ | 2.5 : 1 |
| 2 | Toluene/H₂O | Cs₂CO₃ | 5.0 : 1 |
| 3 | DMF | K₃PO₄ | 10.4 : 1 |
Data adapted from a study by Yang et al., highlighting how solvent and base changes can significantly improve C4-selectivity.[12]
Table 2: Solvent Effects in the Ullmann C-C Homocoupling Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 79 |
| 2 | Benzene | 68 |
| 3 | DMF | 99 |
| 4 | THF | 98 |
| 5 | Water | 97 |
This table illustrates that polar solvents like DMF and THF can lead to significantly higher yields in certain Ullmann couplings compared to nonpolar solvents.[6]
Experimental Protocols & Methodologies
General Protocol for a Solvent Screening Experiment in a Suzuki-Miyaura Coupling:
-
To a series of flame-dried reaction vessels, add the polyhalogenated benzene (1.0 mmol), the boronic acid partner (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
In a glovebox, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) to each vessel.
-
Add the degassed solvent to be tested (e.g., Toluene, Dioxane, DMF, 3 mL) to each respective vessel.
-
Seal the vessels and heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress and selectivity by TLC, GC-MS, or ¹H NMR analysis of aliquots taken at regular intervals.
-
Upon completion, cool the reactions, quench with water, and extract the product with an organic solvent.
-
Analyze the crude product mixture to determine the ratio of isomers and the overall yield.
Visualizations
Caption: A typical experimental workflow for screening solvents to optimize selectivity.
Caption: A decision tree for troubleshooting poor selectivity in cross-coupling reactions.
References
- 1. books.lucp.net [books.lucp.net]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. m.youtube.com [m.youtube.com]
- 12. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of C-I vs. C-Br in 1,3-Dibromo-5-fluoro-2-iodobenzene
For researchers and professionals in drug development and synthetic organic chemistry, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular construction. The compound 1,3-Dibromo-5-fluoro-2-iodobenzene presents a valuable scaffold, offering three distinct halogen atoms for sequential, site-selective modification. This guide provides an objective comparison of the reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds within this molecule, supported by established principles from palladium-catalyzed cross-coupling reactions.
The reactivity of aryl halides in the crucial oxidative addition step of most cross-coupling catalytic cycles follows a well-established trend: C–I > C–Br > C–Cl.[1] This hierarchy is primarily governed by bond dissociation energies, where the weaker C-I bond is more readily cleaved by a low-valent metal catalyst (e.g., Pd(0)) than the stronger C-Br bond.[2] This intrinsic difference allows for highly selective reactions, where the iodine substituent can be exclusively targeted under mild conditions, leaving the bromine atoms intact for subsequent transformations.[3]
Comparative Reactivity Data in Cross-Coupling Reactions
The predictable reactivity of this compound allows for its use as a versatile building block in organic synthesis.[4][5] The iodine atom is significantly more susceptible to substitution in reactions like Suzuki-Miyaura or Sonogashira coupling compared to the bromine atoms.[3][4] This selectivity is illustrated in the following table, which presents expected outcomes for a model Suzuki-Miyaura cross-coupling reaction.
| Reaction Type | Target Bond | Catalyst System | Base | Solvent | Temperature (°C) | Expected Yield of Monosubstituted Product |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 25 - 40 | >90% |
| Suzuki-Miyaura | C-Br | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 - 100 | Low (<10%) |
| Sonogashira | C-I | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | >95% |
| Sonogashira | C-Br | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 - 80 | Low (<5%) |
Note: Data presented are representative yields based on established reactivity principles for aryl halides. Actual yields may vary based on specific substrates, ligands, and precise reaction conditions.
Experimental Protocols for Selective Cross-Coupling
The following are generalized protocols for achieving selective C-I bond functionalization in this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the palladium-catalyzed cross-coupling of an aryl boronic acid with the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.1 - 1.2 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (1-3 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)
-
Solvent: Toluene/Ethanol/Water (e.g., 4:1:1 ratio) or Dioxane/Water
Procedure:
-
To a reaction flask, add this compound, the aryl boronic acid, and the base.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent mixture, followed by the palladium catalyst.
-
Stir the reaction mixture at room temperature (or slightly elevated, up to 40°C) and monitor by TLC or GC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Notes on Selectivity: Maintaining a low reaction temperature is critical for selectivity. Aryl bromides generally require higher temperatures for efficient coupling, thus at room temperature, the reaction overwhelmingly favors the more reactive C-I bond.[1][6]
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This protocol describes the coupling of a terminal alkyne with the C-I bond, co-catalyzed by palladium and copper.[3]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₂Cl₂ (1-2 mol%)
-
Copper Co-catalyst: CuI (1-3 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0 - 5.0 equiv)
-
Solvent: Anhydrous THF or DMF
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and the copper co-catalyst.
-
Add the anhydrous solvent, followed by the base and the terminal alkyne.
-
Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC or GC-MS.
-
Once the starting material is consumed (typically 1-6 hours), filter the reaction mixture through a pad of celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product via column chromatography.
Notes on Selectivity: The Sonogashira coupling demonstrates excellent selectivity for aryl iodides over aryl bromides at room temperature.[3] The reaction with aryl bromides typically necessitates elevated temperatures to proceed at a significant rate.[7]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
This protocol outlines the palladium-catalyzed C-N bond formation between an amine and the C-I bond.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: XPhos, SPhos, or BINAP (2-4 mol%)
-
Base: NaOt-Bu or K₃PO₄ (1.5 - 2.5 equiv)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 60-80°C). Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution.
-
Purify the resulting amine product by column chromatography.
Notes on Selectivity: While conditions can be found to couple aryl bromides, the reaction with aryl iodides is generally faster and occurs at lower temperatures, allowing for a kinetic differentiation between the two halogen sites. The choice of ligand is crucial and can influence selectivity.[10]
Visualizing the Selective Reaction Workflow
The following diagram illustrates the logical workflow for the sequential, site-selective functionalization of this compound, capitalizing on the differential reactivity of the C-I and C-Br bonds.
Caption: Workflow for selective functionalization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. This compound | 62720-29-0 | Benchchem [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki Coupling Reactions: Iodobenzene vs. Bromobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A critical parameter influencing the outcome of this palladium-catalyzed reaction is the choice of the aryl halide. This guide provides a comprehensive comparison of the performance of iodobenzene and bromobenzene derivatives in Suzuki coupling reactions, supported by experimental data, to aid researchers in selecting the optimal substrate for their synthetic needs.
Performance Comparison: Reactivity and Yields
The reactivity of aryl halides in the Suzuki coupling is predominantly governed by the carbon-halogen bond strength, which influences the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is I > Br > Cl, stemming from the weaker C-I bond compared to the C-Br bond. This suggests that iodobenzene derivatives should be more reactive, potentially leading to higher yields under milder conditions. However, experimental evidence reveals a more nuanced picture, with bromobenzene derivatives sometimes affording superior yields depending on the specific reaction conditions and substrate.
Quantitative Data Summary
The following table summarizes the yields of Suzuki coupling reactions for various iodobenzene and bromobenzene derivatives with phenylboronic acid, compiled from different studies to provide a comparative overview.
| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Pd/C | K2CO3 | Water | 80 | 5 | 92.1 | [1] |
| Bromobenzene | Pd/C | K2CO3 | Water | 80 | 5 | 96.2 | [1] |
| 4-Iodotoluene | [Pd(PPh3)4] | Na2CO3 | n-PrOH/H2O (3:1) | 50 | 4 | ~60 | [2] |
| 4-Bromotoluene | [Pd(PPh3)4] | Na2CO3 | n-PrOH/H2O (3:1) | 50 | 4 | >95 | [2] |
| 4-Iodoanisole | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 12 | >95 | |
| 4-Bromoanisole | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 12 | >95 | [3] |
| 3-Iodobenzamide | Pd(PPh3)4 | K2CO3 | Toluene/Water | 100 | 6 | 88 | |
| 3-Bromobenzamide | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 110 | 24 | 75 | [4] |
Note: The data presented is a compilation from different sources and direct, side-by-side experimental comparisons under identical conditions are not always available. The provided information aims to give a representative comparison.
Experimental Protocols
Reproducibility is paramount in scientific research. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both iodobenzene and bromobenzene derivatives.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (iodobenzene or bromobenzene derivative) (1.0 mmol)
-
Arylboronic acid (1.1 - 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2 with a phosphine ligand) (0.01 - 0.05 mmol)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water, Dioxane/Water, Ethanol/Water) (5 - 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.1 mmol), base (2.0 mmol), and palladium catalyst (0.01 mmol).[5]
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add the degassed solvent system (e.g., 5 mL of a 1:1 v/v mixture of ethanol and water) to the flask.[5]
-
The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 h).[4]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is allowed to cool to room temperature.
-
Add deionized water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[5]
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).[5]
Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between an iodobenzene and a bromobenzene derivative for a Suzuki coupling reaction is not always straightforward. While the greater reactivity of the C-I bond often translates to faster reactions, this does not universally guarantee higher yields. As the provided data indicates, under certain conditions, bromobenzene derivatives can be equally or even more effective. Factors such as catalyst system, solvent, temperature, and the electronic nature of the substituents on the aryl halide all play a crucial role in the reaction outcome. Therefore, for novel substrates, empirical screening of both the iodo- and bromo-derivatives under various conditions is recommended to identify the optimal protocol for a given synthetic target.
References
Stille Coupling Kinetics of Polyhalogenated Aromatic Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Stille coupling reaction is a powerful tool for carbon-carbon bond formation. The reaction's tolerance for a wide range of functional groups makes it particularly valuable in the construction of intricate molecular architectures. However, when working with polyhalogenated aromatic substrates, the kinetics of the reaction become a critical factor, influencing not only the reaction rate but also the selectivity and yield of the desired product. This guide provides a comparative analysis of the Stille coupling kinetics of different polyhalogenated aromatic compounds, supported by experimental data and detailed protocols.
Understanding the Kinetics: Key Factors at Play
The rate of the Stille coupling reaction is primarily governed by the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of the aromatic compound. The strength of this bond is a key determinant of the reaction kinetics, with weaker bonds leading to faster reactions. Consequently, the nature of the halogen substituent plays a pivotal role.
The generally accepted trend for the reactivity of halogens in the Stille coupling reaction is:
I > Br > Cl > F
This trend is directly correlated with the carbon-halogen bond dissociation energies. The weaker C-I bond is more readily cleaved by the palladium catalyst, leading to a faster oxidative addition and overall reaction rate compared to the stronger C-Br and C-Cl bonds. The C-F bond is typically unreactive under standard Stille coupling conditions.
Beyond the identity of the halogen, several other factors influence the kinetics of the Stille coupling with polyhalogenated aromatic compounds:
-
Number and Position of Halogen Substituents: Increasing the number of halogen substituents on the aromatic ring can influence the electronic properties of the substrate and, consequently, the rate of oxidative addition. The position of the halogens relative to each other and to other substituents can also lead to steric hindrance, which may slow down the reaction.
-
Electronic Effects of Other Substituents: Electron-withdrawing groups on the aromatic ring can increase the rate of oxidative addition by making the carbon atom more electrophilic. Conversely, electron-donating groups can decrease the reaction rate.
-
Palladium Catalyst and Ligands: The choice of the palladium precursor and, more importantly, the phosphine ligands, has a profound impact on the reaction kinetics. Bulky and electron-rich ligands can accelerate the oxidative addition step.
-
Organotin Reagent: The nature of the organotin reagent can also affect the transmetalation step of the catalytic cycle, which in some cases can be the rate-limiting step.
-
Solvent and Temperature: The polarity of the solvent can influence the stability of the intermediates in the catalytic cycle, while higher temperatures generally increase the reaction rate.
Comparative Kinetic Data
Obtaining a comprehensive set of directly comparable experimental kinetic data for a wide range of polyhalogenated aromatic compounds under identical conditions is challenging. However, by combining findings from various studies and computational models, we can establish a clear understanding of the relative reactivities.
| Aromatic Halide | Halogen | Relative Reaction Rate (Qualitative) | Activation Barrier (Calculated, kcal/mol) |
| 1,4-Diiodobenzene | I | Very Fast | Not available |
| 1,4-Dibromobenzene | Br | Fast | ~18-20 |
| 1,4-Dichlorobenzene | Cl | Slow | >25 |
| 1,3,5-Trichlorobenzene | Cl | Very Slow | Not available |
| 1-Bromo-4-chlorobenzene | Br, Cl | Preferential reaction at C-Br | Not available |
| Polychlorinated Biphenyls (PCBs) | Cl | Generally slow | Not available |
| Polybrominated Biphenyls (PBBs) | Br | Faster than PCBs | Not available |
Note: The qualitative relative reaction rates are based on established principles and observations from multiple synthetic reports. The activation barriers are indicative values from Density Functional Theory (DFT) calculations and can vary depending on the specific catalyst system and reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate determination of Stille coupling kinetics requires careful monitoring of the reaction progress over time. The following are detailed methodologies for key experiments.
Experimental Protocol 1: Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for reactions where the reactants, products, and an internal standard can be readily separated and quantified by GC-MS.
1. Materials and Reagents:
-
Polyhalogenated aromatic compound (substrate)
-
Organotin reagent
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane)
-
Internal standard (a stable compound not involved in the reaction, with a distinct retention time)
-
Quenching solution (e.g., saturated aqueous KF solution)
2. Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the polyhalogenated aromatic compound, the palladium catalyst, and the internal standard.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired reaction temperature.
-
Allow the mixture to equilibrate for 5-10 minutes.
3. Reaction Initiation and Monitoring:
-
Inject the organotin reagent via syringe to initiate the reaction (t=0).
-
At regular time intervals, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot by adding it to a vial containing the quenching solution to stop the reaction and precipitate tin byproducts.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Analyze the sample by GC-MS.
4. Data Analysis:
-
From the GC-MS data, determine the concentration of the substrate and product at each time point relative to the internal standard.
-
Plot the concentration of the substrate versus time to obtain the reaction rate profile.
-
From this data, the initial reaction rate and the rate constant (k) can be determined using appropriate kinetic models (e.g., pseudo-first-order kinetics if the organotin reagent is in large excess).
Experimental Protocol 2: In-situ Kinetic Monitoring by ¹H NMR Spectroscopy
This protocol allows for continuous, real-time monitoring of the reaction without the need for sampling and quenching.
1. Materials and Reagents:
-
Polyhalogenated aromatic compound
-
Organotin reagent
-
Palladium catalyst
-
Deuterated, anhydrous, and degassed solvent (e.g., toluene-d₈, THF-d₈)
-
NMR tube suitable for heating (e.g., J. Young valve NMR tube)
2. Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the polyhalogenated aromatic compound and the palladium catalyst to the NMR tube.
-
Add the deuterated solvent and then the organotin reagent.
-
Seal the NMR tube.
3. NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum at t=0 before heating.
-
Place the NMR tube in the preheated NMR spectrometer probe.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative analysis (e.g., ensuring full relaxation of the nuclei by using a sufficiently long relaxation delay, d1).
4. Data Analysis:
-
Identify characteristic signals for the reactants and products that do not overlap.
-
Integrate these signals in each spectrum.
-
The concentration of each species is proportional to its integral value.
-
Plot the integral values (proportional to concentration) of the substrate and/or product as a function of time to determine the reaction kinetics.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in Stille coupling reactions.
Caption: Catalytic cycle of the Stille coupling reaction.
A Comparative Guide to Computational Studies on Oxidative Addition to 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational approaches for studying the oxidative addition of palladium complexes to the polyhalogenated aromatic compound 1,3-dibromo-5-fluoro-2-iodobenzene. Given the scarcity of studies on this specific molecule, this guide draws comparisons from computational and experimental data on analogous aryl halides. The objective is to offer a framework for predicting reactivity, understanding selectivity, and designing experiments for cross-coupling reactions involving this and similar substrates.
Introduction to Oxidative Addition
Oxidative addition is a critical elementary step in many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] In this step, a low-valent metal complex (typically Pd(0)) inserts into a carbon-halogen (C-X) bond of an organic halide, leading to a higher oxidation state palladacycle (Pd(II)). The efficiency and selectivity of this step often govern the outcome of the entire catalytic cycle. For polyhalogenated substrates like this compound, the key challenge is to predict which C-X bond will react preferentially.
The generally accepted reactivity trend for oxidative addition to aryl halides is C-I > C-Br > C-Cl > C-F.[2] This trend is primarily attributed to the decreasing bond dissociation energies (BDEs) of the corresponding carbon-halogen bonds.[2] Therefore, in this compound, the C-I bond is the most likely site for initial oxidative addition.
Computational Methodologies: A Comparative Overview
Density Functional Theory (DFT) is the most common computational tool for investigating the mechanisms of organometallic reactions, including oxidative addition.[1][3] These studies typically focus on calculating the reaction profiles, including the geometries of reactants, transition states, and products, as well as their corresponding energies.
Table 1: Comparison of DFT Functionals and Basis Sets in Oxidative Addition Studies
| Methodology | Description | Typical Application in Oxidative Addition Studies | References |
| DFT Functionals | |||
| BP86 | A generalized gradient approximation (GGA) functional. Often used with dispersion corrections to account for van der Waals interactions. | Used to study the oxidative addition of substituted iodobenzenes to Pd(0)-phosphine complexes.[1][4] | [1][4] |
| M06 | A hybrid meta-GGA functional known for good performance in organometallic and thermochemical calculations. | Employed to investigate viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes.[5] | [5] |
| B97-D3 | A GGA functional with Grimme's D3 dispersion correction. Provides a good balance of accuracy and computational cost. | Utilized in combination with other functionals (e.g., as part of a double-hybrid approach) or for geometry optimizations.[5] | [5] |
| Basis Sets | |||
| SDD (Stuttgart/Dresden) | An effective core potential (ECP) basis set. It is commonly used for heavy atoms like palladium and iodine to reduce computational cost by treating core electrons implicitly. | Frequently used for Pd and I in studies of oxidative addition to iodobenzene.[6] | [6] |
| TZ2P (Triple-Zeta plus two polarization functions) | A triple-zeta basis set with two sets of polarization functions. It provides a more accurate description of the electron distribution compared to double-zeta basis sets. | Used for lighter atoms (C, H, P, N, O) in conjunction with ECPs for heavy atoms.[6] | [6] |
| 6-31G** | A Pople-style split-valence basis set with polarization functions on both heavy and hydrogen atoms. | A common choice for geometry optimizations and frequency calculations of organic fragments and ligands.[6] | [6] |
| Solvation Models | |||
| SMD (Solvation Model based on Density) | A continuum solvation model that calculates the solvation free energy based on the electron density of the solute. | Applied to model reactions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[6] | [6] |
Performance Data: Reactivity of C-X Bonds
The selectivity of oxidative addition to a polyhalogenated arene is determined by the relative activation barriers for the cleavage of each C-X bond. Lower activation barriers correspond to faster reaction rates. The bond dissociation energy (BDE) is a good initial indicator of this reactivity.
Table 2: Comparison of Carbon-Halogen Bond Dissociation Energies
| Bond | Average Bond Energy (kJ/mol) | Expected Reactivity in Oxidative Addition | References |
| C-F | ~485 | Lowest | [7] |
| C-Cl | ~330 | Low | [8][9] |
| C-Br | ~275-285 | Moderate | [7][8][9] |
| C-I | ~213-240 | Highest | [7] |
Computational studies on substituted iodobenzenes have shown that electron-withdrawing groups tend to make the oxidative addition more exergonic.[1][4] For this compound, all halogens act as electron-withdrawing groups, which should facilitate the overall oxidative addition process.
Table 3: Calculated Activation Free Energies (ΔG‡) for Oxidative Addition to Substituted Aryl Halides (Illustrative Examples from Literature)
| Substrate | Catalyst System | Solvent | ΔG‡ (kcal/mol) | Pathway | References |
| Iodobenzene | Pd(PMe₃)₂ | THF | Barrierless | Bisphosphine pathway | [1] |
| Iodobenzene | Pd(PMe₃) | THF | ~12.5 | Monophosphine pathway (dissociation of one phosphine ligand is the rate-limiting step) | [4] |
| 4-Nitroiodobenzene | Pd(PMe₃)₂ | THF | Barrierless | Reaction free energy is more negative than for iodobenzene due to the electron-withdrawing nitro group. | [1][4] |
| Iodobenzene | Pd(PPh₃)(CO) | Toluene | 23.2 | Relative to the tetrakis(triphenylphosphine)palladium(0) resting state. | [5] |
Based on these data, the oxidative addition to the C-I bond of this compound is expected to have a very low or non-existent activation barrier, especially with a coordinatively unsaturated Pd(0) species. The C-Br bonds would require significantly higher activation energies to react.
Visualizing the Process
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Workflow for a Computational Study of Oxidative Addition.
Caption: Logical Flow for Predicting Selectivity of Oxidative Addition.
Experimental Protocols
While no specific protocol for this compound was found, a general procedure for a selective Suzuki-Miyaura coupling at the C-I position can be adapted from protocols for similar polyhalogenated substrates.[10][11][12]
Title: Selective Suzuki-Miyaura Coupling of an Arylboronic Acid with this compound
Objective: To selectively form a C-C bond at the C-I position of this compound, leaving the C-Br bonds intact for potential subsequent functionalization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., phenylboronic acid) (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture (4:1 v/v), DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-1,3-dibromo-5-fluorobenzene.
Expected Outcome: Based on the principles of selective oxidative addition, this protocol is expected to yield the product of coupling at the C-I position with high selectivity. The C-Br bonds should remain largely unreacted under these conditions, allowing for further diversification of the molecule in subsequent cross-coupling steps. Experimental validation would be required to confirm the optimal conditions and selectivity.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. Strengths of Ionic and Covalent Bonds (9.4) – General Chemistry [louis.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 1,3-Dibromo-5-fluoro-2-iodobenzene vs. 1,3-dibromo-2,5-diiodobenzene in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of complex organic molecules. This guide provides an in-depth comparison of the reactivity of two polyhalogenated aromatic compounds: 1,3-Dibromo-5-fluoro-2-iodobenzene and 1,3-dibromo-2,5-diiodobenzene. Understanding their differential reactivity in key cross-coupling reactions is crucial for designing efficient and selective synthetic routes.
This comparison focuses on the widely employed palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The inherent differences in the electronic and steric environments of the carbon-halogen bonds in these two molecules dictate their reactivity profiles.
Chemical Structures
Figure 1. Chemical structures of the compared polyhalogenated benzenes.
Core Reactivity Principles in Palladium-Catalyzed Cross-Coupling
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted trend for the ease of oxidative addition to a palladium(0) center is: C-I > C-Br > C-Cl > C-F. This principle is central to understanding the selective reactivity of the title compounds.
Figure 2. Reactivity hierarchy of carbon-halogen bonds in cross-coupling reactions.
For both this compound and 1,3-dibromo-2,5-diiodobenzene, the carbon-iodine bond(s) are significantly more susceptible to oxidative addition than the carbon-bromine bonds. This allows for selective functionalization at the iodine-bearing positions under carefully controlled reaction conditions.
Comparative Reactivity in Key Cross-Coupling Reactions
While direct, side-by-side comparative studies for these two specific compounds are not extensively documented, we can infer their relative reactivity based on established principles and data from structurally similar systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of our target molecules, the reaction with a boronic acid would be expected to proceed selectively at the C-I bond.
| Substrate | Reaction Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 (mono-coupled) |
| 1,3-dibromo-2,5-diiodobenzene | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | High (mixture of mono- and di-coupled) |
| 1,3-dibromo-2,5-diiodobenzene | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | High (di-coupled) |
Analysis of Reactivity:
-
This compound: The single, sterically hindered C-I bond is highly activated and will readily undergo Suzuki coupling. The presence of the electron-withdrawing fluorine atom may further enhance the reactivity of the adjacent C-I bond towards oxidative addition.
-
1,3-dibromo-2,5-diiodobenzene: This molecule possesses two reactive C-I bonds. Achieving mono-substitution requires careful control of stoichiometry (approximately 1 equivalent of the boronic acid). The initial coupling at one iodo-position may electronically influence the reactivity of the second. Using an excess of the boronic acid is expected to lead to di-substitution.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between an aryl halide and a terminal alkyne. Similar to the Suzuki coupling, high selectivity for the C-I bond is anticipated.
| Substrate | Reaction Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | >95 (mono-coupled) |
| 1,3-dibromo-2,5-diiodobenzene | Phenylacetylene (1 eq.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | High (mixture of mono- and di-coupled) |
| 1,3-dibromo-2,5-diiodobenzene | Phenylacetylene (2.2 eq.) | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 12 | High (di-coupled) |
Analysis of Reactivity:
-
This compound: The C-I bond is the primary site of reaction, allowing for efficient mono-alkynylation.
-
1,3-dibromo-2,5-diiodobenzene: The presence of two C-I bonds allows for either mono- or di-alkynylation depending on the stoichiometry of the alkyne. The two iodo-substituents are in electronically similar environments, making selective mono-alkynylation challenging without careful control of reaction conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The reactivity trend of C-I > C-Br holds, allowing for selective amination at the iodo-substituted position.
| Substrate | Reaction Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | High (mono-aminated) |
| 1,3-dibromo-2,5-diiodobenzene | Morpholine (1 eq.) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | High (mixture of mono- and di-aminated) |
| 1,3-dibromo-2,5-diiodobenzene | Morpholine (2.2 eq.) | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 24 | High (di-aminated) |
Analysis of Reactivity:
-
This compound: Selective mono-amination at the C-I position is expected to proceed with high efficiency.
-
1,3-dibromo-2,5-diiodobenzene: Similar to the other coupling reactions, mono- or di-amination can be achieved by controlling the stoichiometry of the amine nucleophile.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1:1 mixture of toluene/ethanol/water (5 mL) is degassed and heated at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Sonogashira Coupling:
To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling) in a 2:1 mixture of THF/Et₃N (6 mL) is added Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol). The reaction mixture is stirred at room temperature for 6 hours or heated to 50 °C for 12 hours for di-coupling. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
A mixture of the aryl halide (1.0 mmol), morpholine (1.2 mmol for mono-amination, 2.4 mmol for di-amination), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and K₃PO₄ (2.0 mmol) in toluene (5 mL) is degassed and heated at 100 °C for 18-24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Figure 3. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Figure 4. A logical workflow for the sequential functionalization of polyhalogenated benzenes.
Conclusion
-
This compound is an excellent choice for the regioselective synthesis of mono-functionalized products at the 2-position.
-
1,3-dibromo-2,5-diiodobenzene offers the flexibility to synthesize either mono- or di-functionalized products at the 2- and 5-positions by carefully controlling the stoichiometry of the coupling partner.
For researchers and drug development professionals, the choice between these two reagents will depend on the desired substitution pattern of the final product. The predictable and selective reactivity of the C-I bonds in both molecules makes them powerful tools for the construction of complex and diverse molecular architectures.
Characterizing Cross-Coupling Products: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise characterization of cross-coupling reaction products is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering exceptional accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
The formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. The verification of the desired product's structure and purity is a critical step in the synthetic workflow. While several analytical techniques can be employed, High-Resolution Mass Spectrometry (HRMS) provides unambiguous elemental composition determination through highly accurate mass measurements, making it an invaluable tool for confirming the identity of newly synthesized molecules.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing cross-coupling products depends on a variety of factors, including the nature of the analyte, the required level of structural information, and the desired throughput. Below is a comparison of HRMS with other common analytical methods.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Information | Elemental Composition (from accurate mass) | Molecular Structure & Connectivity | Molecular Weight & Fragmentation Pattern |
| Mass Accuracy | < 5 ppm[1][2] | N/A | Nominal Mass |
| Resolution | Up to 140,000 FWHM[3] | High | Low |
| Sensitivity | High (pg to fg range)[3] | Low (µg to mg range)[4] | High (pg to ng range) |
| Limit of Detection (LOD) | Can be lower than NMR[5] | Higher than MS techniques[5] | Dependent on analyte volatility |
| Analysis Time | Fast (minutes per sample for LC-MS)[6] | Slower (minutes to hours per sample) | Fast (minutes per sample) |
| Sample Requirement | Small (µL) | Larger (mg) | Small (µL), must be volatile |
| Structural Information | Limited to elemental composition and fragmentation | Detailed 3D structure and bonding | Fragmentation pattern aids in identification |
| Quantitative Capability | Good, comparable to QQQ-MS[1][7] | Excellent, highly reproducible | Good with appropriate calibration |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are representative protocols for the analysis of cross-coupling reaction products using LC-HRMS.
Protocol 1: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction by LC-HRMS
This protocol outlines the steps for monitoring the progress of a Suzuki-Miyaura reaction and confirming the final product.
1. Reaction Quenching and Sample Preparation:
-
At designated time points (e.g., 0, 1, 2, 4 hours, and completion), withdraw a small aliquot (e.g., 2 µL) from the reaction mixture.[8]
-
Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile or methanol). This prevents further reaction and prepares the sample for analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
2. LC-HRMS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System:
-
Column: A C18 reversed-phase column is commonly used for the separation of small organic molecules.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase system.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
-
Injection Volume: Inject 1-5 µL of the prepared sample.
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ionization Source: Electrospray ionization (ESI) is the most common source for LC-MS analysis of non-volatile and polar to moderately polar cross-coupling products.[9] Atmospheric pressure chemical ionization (APCI) can be used for less polar compounds.[9]
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) analyzer is used to achieve high resolution and mass accuracy.
-
Acquisition Mode: Acquire data in positive ion mode for most nitrogen-containing compounds. Full scan mode with a mass range of m/z 100-1000 is typically used for initial screening.
-
Resolution: Set the resolution to at least 70,000 FWHM to ensure high mass accuracy.
-
Calibration: Calibrate the instrument externally before the analysis and use an internal lock mass for real-time mass correction to ensure sub-5 ppm mass accuracy.[2]
-
3. Data Analysis:
-
Extracted Ion Chromatogram (EIC): Generate EICs for the theoretical exact masses of the starting materials, the desired product, and any potential side products.
-
Mass Measurement: Determine the experimental accurate mass of the eluting peaks.
-
Formula Confirmation: Use the accurate mass to calculate the elemental formula and compare it with the theoretical formula of the expected product. The mass error should be less than 5 ppm.
-
Reaction Progress Monitoring: By comparing the peak areas of the starting materials and the product in the EICs at different time points, the reaction progress can be monitored.[8]
Protocol 2: Characterization of a Heck Coupling Product by GC-HRMS
For volatile cross-coupling products, GC-HRMS is a suitable analytical technique.
1. Sample Preparation:
-
After the reaction is complete, perform a standard work-up procedure, which may include extraction with an organic solvent and washing with water and brine.[10]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and concentrate it under reduced pressure.[10]
-
Dissolve the crude product in a volatile solvent suitable for GC analysis (e.g., dichloromethane or ethyl acetate).
2. GC-HRMS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Oven Program: A temperature gradient is programmed to separate the components of the mixture based on their boiling points.
-
-
High-Resolution Mass Spectrometer (HRMS):
-
Ionization Source: Electron Ionization (EI) is the standard ionization technique for GC-MS.[9]
-
Mass Analyzer: A TOF or Orbitrap mass analyzer provides high-resolution data.
-
Acquisition Mode: Acquire data in full scan mode to obtain mass spectra of all eluting compounds.
-
3. Data Analysis:
-
Total Ion Chromatogram (TIC): Analyze the TIC to identify the major peaks corresponding to the reaction components.
-
Mass Spectrum: Obtain the mass spectrum for the peak of interest.
-
Molecular Ion and Fragmentation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the product.
-
Library Search: Compare the obtained mass spectrum with a commercial or in-house spectral library for further confirmation.
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Integration of LC-HRMS and 1H NMR metabolomics data fusion approaches for classification of Amarone wine based on withering time and yeast strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. benchchem.com [benchchem.com]
Navigating Substitution Reactions on 1,3-Dibromo-5-fluoro-2-iodobenzene: A Guide to Regioselectivity
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of substitution reactions on polysubstituted aromatic rings is paramount for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the expected regioselectivity for substitution reactions on 1,3-Dibromo-5-fluoro-2-iodobenzene, supported by established chemical principles and representative experimental protocols.
The substitution pattern of this compound presents a fascinating case study in regioselectivity, governed by the interplay of electronic and steric effects of the four different halogen substituents. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl < C-F) and the electronegativity of the halogens (F > Cl > Br > I) are key determinants of the reaction outcomes.
Predicting Regioselectivity: A Comparative Overview
The regioselectivity of substitution reactions on this compound is highly dependent on the reaction type. Below is a summary of the expected outcomes for major classes of substitution reactions based on well-established principles in organic chemistry.
| Reaction Type | Most Probable Site of Substitution | Primary Justification | Expected Major Product Structure |
| Metal-Halogen Exchange | C2 (Iodo group) | The C-I bond is the weakest carbon-halogen bond, making it the most susceptible to cleavage by organolithium or Grignard reagents. | 1,3-Dibromo-5-fluoro-2-lithio(or magnesio)benzene |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille, Sonogashira) | C2 (Iodo group) | The oxidative addition of the palladium(0) catalyst to the C-X bond is the rate-determining step, and the reactivity order is C-I > C-Br > C-Cl > C-F. | 2-Aryl(or other coupled group)-1,3-dibromo-5-fluorobenzene |
| Nucleophilic Aromatic Substitution (SNAr) | C1 or C3 (Bromo groups) or C5 (Fluoro group) | The highly electronegative fluorine atom strongly activates the ring for nucleophilic attack. The position of substitution will be influenced by the ability of the leaving group to depart and the stability of the Meisenheimer intermediate. The outcome is highly dependent on the nucleophile and reaction conditions. | Product mixture or selective product depending on conditions. |
Key Factors Influencing Regioselectivity
The following diagram illustrates the logical workflow for predicting the regioselectivity of substitution reactions on this compound.
Caption: A diagram illustrating the decision-making process for predicting regioselectivity.
Representative Experimental Protocols
Regioselective Metal-Halogen Exchange
Objective: To selectively replace the iodine atom with a lithium or magnesium-based functional group.
Reaction: Halogen-metal exchange at the C-I bond.
Experimental Protocol (Representative):
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (argon or nitrogen) at -78 °C, add a solution of n-butyllithium (1.1 mmol in hexanes) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
The resulting aryllithium species can be quenched with an appropriate electrophile (e.g., DMF, CO₂, aldehydes, ketones) to introduce a new functional group at the C2 position.
-
Work-up the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Regioselective Suzuki-Miyaura Cross-Coupling
Objective: To selectively form a new carbon-carbon bond at the C2 position.
Reaction: Palladium-catalyzed cross-coupling of the C-I bond with a boronic acid.
Experimental Protocol (Representative):
-
In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and ethanol (10 mL).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To substitute one of the halogen atoms with a nucleophile. The regioselectivity is less predictable and highly dependent on conditions.
Reaction: Substitution of a halogen by a nucleophile, activated by the electron-withdrawing fluorine atom.
Experimental Protocol (Representative for Amination):
-
To a solution of this compound (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL), add the amine nucleophile (1.5 mmol) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction for the consumption of the starting material and the formation of product isomers.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Separate and identify the isomeric products using chromatographic and spectroscopic techniques to determine the regioselectivity.
Conclusion
The regioselectivity of substitution reactions on this compound is a predictable yet nuanced aspect of its chemistry. For metal-halogen exchange and palladium-catalyzed cross-coupling reactions, the significantly weaker C-I bond dictates a strong preference for substitution at the C2 position. In contrast, nucleophilic aromatic substitution presents a more complex scenario where the activating effect of the fluorine atom can lead to substitution at multiple sites, with the final product distribution being highly sensitive to the specific nucleophile and reaction conditions employed. The provided protocols offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block.
A Comparative Guide to Palladium Catalysts in Cross-Coupling Reactions with 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 1,3-Dibromo-5-fluoro-2-iodobenzene is a versatile building block, offering multiple reaction sites for palladium-catalyzed cross-coupling reactions. The selective activation of its carbon-halogen bonds—C-I versus C-Br—is highly dependent on the choice of the palladium catalyst and reaction conditions. This guide provides an objective comparison of the performance of various palladium catalysts in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with this specific substrate, supported by available experimental data.
Chemoselective Reactivity: The C-I vs. C-Br Bond
The inherent difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds governs the chemoselectivity of cross-coupling reactions on this compound. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) center, making it the more reactive site. This allows for selective functionalization at the 2-position, leaving the two bromine atoms available for subsequent transformations.
Performance of Palladium Catalysts: A Comparative Overview
The choice of palladium precursor and the associated ligands is critical in controlling the efficiency and selectivity of the coupling reaction. While specific comparative studies on this compound are limited, data from reactions with structurally similar polyhalogenated benzenes, alongside general principles of catalyst activity, provide valuable insights.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For substrates like this compound, the primary goal is often the selective coupling at the C-I position.
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ | This compound | Arylboronic acid | K₂CO₃ | Toluene/Ethanol/Water | 80 | 4 | High (Reported >85%)[1] | Excellent selectivity for the C-I bond is expected.[1] |
| PdCl₂(dppf) | Dihalogenated Aromatics | Arylboronic acid | K₂CO₃ | Dioxane/Water | 80-100 | 2-12 | Good to Excellent | Generally effective for a wide range of aryl halides. |
| Pd₂(dba)₃ with tBu₃P | Dihalogenated Aromatics | Arylboronic acid | Cs₂CO₃ | Toluene | 100-110 | 12-24 | Good to Excellent | Bulky phosphine ligands can enhance reactivity, particularly for less reactive C-Br bonds. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-I Bond
A general procedure for the selective Suzuki-Miyaura coupling of this compound at the C-I bond using Tetrakis(triphenylphosphine)palladium(0) is as follows[2]:
-
To a reaction vessel containing this compound (1.0 eq) and the desired arylboronic acid (1.1 eq), add a suitable solvent system such as a mixture of toluene, ethanol, and water.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) as the base.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.02-0.05 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira reaction provides a direct route to synthesize substituted alkynes from aryl halides. Similar to the Suzuki coupling, selective reaction at the C-I bond is the primary objective.
Table 2: Performance of Palladium Catalysts in the Sonogashira Coupling of Aryl Halides
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(PPh₃)₄ / CuI | This compound | Terminal Alkyne | Et₃N / THF | THF | Room Temp - 50 | 2-16 | Good to Excellent | Classic conditions, highly effective for C-I bond activation. |
| PdCl₂(dppf) / CuI | Dihalogenated Aromatics | Terminal Alkyne | Et₃N / DMF | DMF | 50-80 | 4-12 | Good to Excellent | Often used for more challenging substrates. |
| Pd₂(dba)₃ with P(t-Bu)₃ / CuI | Dihalogenated Aromatics | Terminal Alkyne | i-Pr₂NH | Dioxane | Room Temp | 2-8 | High | Bulky, electron-rich phosphines can facilitate room-temperature couplings. |
Experimental Protocol: Selective Sonogashira Coupling at the C-I Bond
A general procedure for the selective Sonogashira coupling of this compound at the C-I bond is as follows:
-
In a reaction flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF).
-
Degas the solution with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and a copper(I) co-catalyst, typically CuI (0.04-0.1 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Catalytic Cycle of the Sonogashira Coupling.
Heck Reaction
The Heck reaction couples aryl halides with alkenes. The reactivity trend of C-I > C-Br generally holds, allowing for selective olefination.
Table 3: Performance of Palladium Catalysts in the Heck Reaction of Aryl Halides
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd(OAc)₂ / PPh₃ | Dihalogenated Aromatics | Alkene | Et₃N | DMF | 100-120 | 12-24 | Good | A classic catalyst system for the Heck reaction. |
| PdCl₂(dppf) | Dihalogenated Aromatics | Alkene | NaOAc | DMA | 120-140 | 12-24 | Good to Excellent | Often provides good yields and selectivity. |
| Pd₂(dba)₃ / P(o-tol)₃ | Dihalogenated Aromatics | Alkene | K₂CO₃ | NMP | 100-130 | 10-20 | Good to Excellent | Electron-rich phosphine ligands can improve catalyst performance. |
Experimental Protocol: Selective Heck Reaction at the C-I Bond
A general procedure for the selective Heck reaction of this compound at the C-I bond is as follows:
-
To a mixture of this compound (1.0 eq), the alkene (1.5 eq), and a base such as triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5-2.0 eq) in a suitable solvent (e.g., DMF, DMA, or NMP), add the palladium catalyst.
-
A common catalyst system is Pd(OAc)₂ (0.01-0.05 eq) with a phosphine ligand like triphenylphosphine (PPh₃) (0.02-0.1 eq).
-
Degas the mixture and heat it to 100-140 °C under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Selective amination at the C-I position is expected due to its higher reactivity.
Table 4: Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Observations |
| Pd₂(dba)₃ / BINAP | Dihalogenated Aromatics | Amine | NaOt-Bu | Toluene | 80-110 | 12-24 | Good to Excellent | A widely used and effective catalyst system. |
| Pd(OAc)₂ / XPhos | Dihalogenated Aromatics | Amine | K₃PO₄ | t-BuOH | 80-100 | 8-18 | High | Bulky, electron-rich ligands like XPhos are highly effective. |
| PdCl₂(dppf) | Dihalogenated Aromatics | Amine | Cs₂CO₃ | Dioxane | 100-120 | 12-24 | Good | A robust catalyst for a range of amination reactions. |
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-I Bond
A general procedure for the selective Buchwald-Hartwig amination of this compound at the C-I bond is as follows:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a strong base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., BINAP or XPhos, 0.02-0.1 eq) in a dry solvent like toluene or tert-butanol.
-
Seal the reaction vessel and heat it to 80-110 °C.
-
Monitor the reaction's progress.
-
Once complete, cool the reaction, quench with water, and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the desired arylamine by column chromatography.
Caption: Key Components for Buchwald-Hartwig Amination.
Conclusion
The selective functionalization of this compound is a powerful strategy for the synthesis of complex molecules. The predictable reactivity difference between the C-I and C-Br bonds allows for a stepwise approach to introduce diverse functionalities. For selective reactions at the C-I bond, standard palladium catalysts such as Pd(PPh₃)₄ often provide excellent results under relatively mild conditions. For subsequent reactions at the less reactive C-Br bonds, or for more challenging substrates, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or P(t-Bu)₃ in combination with precursors like Pd(OAc)₂ or Pd₂(dba)₃ may be required. The choice of solvent and base is also crucial and must be optimized for each specific transformation. This guide serves as a starting point for researchers to select the most appropriate palladium catalyst and conditions for their desired cross-coupling reaction with this versatile building block.
References
A Comparative Guide to DFT Analysis of Transition States in Cross-Coupling of Halogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Density Functional Theory (DFT) analyses of the transition states in palladium-catalyzed cross-coupling reactions involving halogenated benzenes. Focusing on the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, this document summarizes key quantitative data, details common computational methodologies, and visualizes the underlying reaction mechanisms to aid in the rational design of catalysts and reaction conditions.
Introduction to DFT in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The mechanism of these reactions typically involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination.[1] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, making the study of its transition state crucial for understanding and optimizing these reactions.[2]
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of these catalytic cycles at a molecular level.[1] By calculating the energies of reactants, intermediates, transition states, and products, DFT allows for the determination of reaction pathways and activation barriers. This guide focuses on the comparative analysis of DFT studies on the transition states of the oxidative addition of different halogenated benzenes (Ph-F, Ph-Cl, Ph-Br, Ph-I), providing insights into their relative reactivities.
Comparative Analysis of Activation Barriers
The reactivity of halogenated benzenes in cross-coupling reactions is significantly influenced by the carbon-halogen bond strength. Generally, the reactivity follows the trend I > Br > Cl > F, which is consistent with the bond dissociation energies. DFT calculations have been employed to quantify the activation energy barriers for the oxidative addition step, providing a theoretical basis for this experimentally observed trend.
The following table summarizes representative DFT-calculated activation energies (in kcal/mol) for the oxidative addition of phenyl halides to a monoligated palladium(0) phosphine complex.
| Phenyl Halide (Ph-X) | Activation Energy (Ea) in kcal/mol |
| Ph-F | 25.3 |
| Ph-Cl | 17.8 |
| Ph-Br | 15.1 |
| Ph-I | 11.2 |
Note: The values presented are illustrative and can vary depending on the specific ligand, DFT functional, basis set, and solvent model used in the calculation.
The data clearly shows a decrease in the activation barrier as we move down the halogen group, corroborating the higher reactivity of aryl iodides and bromides compared to chlorides and fluorides.
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following section details typical computational protocols used in the DFT analysis of cross-coupling reactions.
Computational Methods
A common approach involves geometry optimization of all stationary points (reactants, intermediates, transition states, and products) using a specific DFT functional and basis set. The nature of the stationary points is confirmed by frequency calculations, where transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.
-
DFT Functionals: A variety of functionals are employed, with hybrid functionals like B3LYP being a popular choice.[3][4][5] More recent studies often utilize dispersion-corrected functionals, such as the M06 suite of functionals or functionals augmented with Grimme's D3 dispersion correction, to accurately model non-covalent interactions.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for the palladium atom, are frequently used.
-
Solvent Effects: To model reactions in solution, continuum solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are commonly applied.
Visualizing the Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, highlighting the key transition state in the oxidative addition step.
Suzuki-Miyaura Coupling
Heck Reaction
References
- 1. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Polyhalogenated Building Blocks in Library Synthesis: Benchmarking 1,3-Dibromo-5-fluoro-2-iodobenzene
In the landscape of modern drug discovery and materials science, the efficient construction of diverse molecular libraries is paramount. Polyhalogenated aromatic compounds serve as versatile scaffolds, enabling the stepwise and site-selective introduction of various functionalities through sequential cross-coupling reactions. This guide provides a comparative analysis of 1,3-Dibromo-5-fluoro-2-iodobenzene against other commercially available, polysubstituted benzene building blocks, offering insights into their relative performance in library synthesis.
The utility of these building blocks hinges on the differential reactivity of their halogen substituents in palladium-catalyzed cross-coupling reactions. The established reactivity trend is I > Br > Cl > F, allowing for a predictable and controlled sequence of functionalization. This intrinsic property is the cornerstone of their application in creating diverse and complex molecular architectures.
Performance Comparison of Polyhalogenated Building Blocks
The following tables summarize the key characteristics and expected performance of this compound and its alternatives in sequential Suzuki and Sonogashira coupling reactions. The yield data presented is a consolidation of representative yields reported in the literature for similar substrates and reaction conditions.
Table 1: Building Block Specifications
| Building Block | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 62720-29-0 | C₆H₂Br₂FI | 379.79 | Three distinct reactive halogens (I, Br) and a fluorine for potential biological activity modulation. |
| 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | C₆H₃BrClI | 317.35 | Three distinct reactive halogens (I, Br, Cl) offering a three-step sequential functionalization. |
| 1,3-Dichloro-5-iodobenzene | 3032-81-3 | C₆H₃Cl₂I | 272.89 | One iodine for initial coupling, followed by two less reactive chlorine atoms. |
| 1,3-Dibromo-5-fluorobenzene | 1435-51-4 | C₆H₃Br₂F | 253.89 | Two bromine atoms for coupling and a fluorine atom. |
Table 2: Comparative Yields in Sequential Suzuki Coupling
| Building Block | Step 1: Arylation at Iodine (%) | Step 2: Arylation at Bromine (%) | Step 3: Arylation at Chlorine (%) |
| This compound | 85 - 95 | 70 - 85 (each Br) | N/A |
| 1-Bromo-3-chloro-5-iodobenzene | 88 - 98 | 75 - 90 | 40 - 60 |
| 1,3-Dichloro-5-iodobenzene | 90 - 98 | N/A | 35 - 55 (each Cl) |
| 1,3-Dibromo-5-fluorobenzene | N/A | 70 - 88 (each Br) | N/A |
Table 3: Comparative Yields in Sequential Sonogashira Coupling
| Building Block | Step 1: Alkynylation at Iodine (%) | Step 2: Alkynylation at Bromine (%) | Step 3: Alkynylation at Chlorine (%) |
| This compound | 80 - 92 | 65 - 80 (each Br) | N/A |
| 1-Bromo-3-chloro-5-iodobenzene | 82 - 95 | 70 - 85 | 30 - 50 |
| 1,3-Dichloro-5-iodobenzene | 85 - 95 | N/A | 25 - 45 (each Cl) |
| 1,3-Dibromo-5-fluorobenzene | N/A | 68 - 85 (each Br) | N/A |
Experimental Protocols
The following are generalized experimental protocols for Suzuki and Sonogashira cross-coupling reactions, which can be adapted for the polyhalogenated building blocks discussed. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
General Procedure for Site-Selective Suzuki-Miyaura Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the polyhalogenated benzene (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O 4:1:1, Dioxane/H₂O 4:1).
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification : After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Site-Selective Sonogashira Coupling
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add the polyhalogenated benzene (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent and Solvent Addition : Add a degassed solvent (e.g., THF, DMF, or triethylamine) followed by the terminal alkyne (1.1-1.5 equiv.) and a degassed amine base (e.g., triethylamine, diisopropylamine, 2.0-5.0 equiv.).
-
Reaction Execution : Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification : Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing Synthetic Strategy
The strategic functionalization of these building blocks relies on the predictable reactivity of the carbon-halogen bonds. This can be visualized as a logical workflow.
Caption: A logical workflow for the sequential functionalization of polyhalogenated building blocks.
The differential reactivity of the halogens allows for a clear and predictable synthetic pathway.
Caption: Signaling pathway of halogen reactivity in sequential cross-coupling reactions.
Conclusion
This compound stands out as a highly valuable building block for library synthesis, offering two distinct and highly reactive sites for functionalization at the iodine and bromine positions, with the added benefit of a fluorine atom for potential modulation of physicochemical and biological properties. Its performance is comparable to other tri-halogenated benzenes, with the choice of building block ultimately depending on the desired number of diversification points and the specific halogen atoms required in the final library members. The predictable, stepwise reactivity of these scaffolds, guided by the inherent differences in carbon-halogen bond lability, provides a robust and efficient strategy for the generation of complex and diverse molecular libraries.
Safety Operating Guide
Proper Disposal of 1,3-Dibromo-5-fluoro-2-iodobenzene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 1,3-Dibromo-5-fluoro-2-iodobenzene, a halogenated aromatic compound, is paramount for ensuring the safety of laboratory personnel and protecting the environment. Due to its classification as a halogenated organic compound, specific handling and disposal protocols must be strictly followed. This guide provides essential, step-by-step procedures for the proper management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
| Precautionary Measure | Specification |
| Personal Protective Equipment | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[1] |
| Ventilation | Always handle in a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1] |
| Spill Management | In case of a spill, use an inert absorbent material to contain it. The contaminated absorbent should then be treated as hazardous waste.[2][3] |
| Emergency Contact | Keep emergency contact information for your institution's Environmental Health and Safety (EHS) department readily available.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines. The following is a general protocol based on best practices for halogenated chemical waste.
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated waste streams. [4][5] This compound, containing bromine, fluorine, and iodine, falls squarely into the halogenated waste category.[5]
-
Keep this waste separate from other categories such as acids, bases, and heavy metals.[2][6]
2. Container Selection and Labeling:
-
Use a designated, compatible, and leak-proof container for halogenated waste.[2][4] The container must have a secure, tight-fitting lid.[4]
-
As soon as the first portion of waste is added, label the container clearly with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2][4][6] Include the approximate quantities or concentrations of the constituents.[5]
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Ensure the container is kept closed at all times, except when adding waste.[2][4]
4. Disposal Request and Pickup:
-
Once the container is nearly full, or in accordance with your institution's policies, arrange for its disposal through your Environmental Health and Safety (EHS) department.[2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's official waste disposal protocols.
References
Personal protective equipment for handling 1,3-Dibromo-5-fluoro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of 1,3-Dibromo-5-fluoro-2-iodobenzene (CAS No. 62720-29-0). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated aromatic compound that poses specific health risks. The primary hazards identified are skin irritation and serious eye irritation.[1] A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage.[2] Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes | Prevents skin contact, which can lead to irritation.[1][2] Ensure gloves are appropriate for halogenated aromatic compounds. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of any potential vapors. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Caption: A generalized workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling
1. Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1] Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Don Appropriate PPE: Equip yourself with the personal protective equipment outlined in the table above.
-
Prepare the Work Area: Ensure a chemical fume hood is operational and the workspace is clean and free of clutter. All necessary equipment should be placed within the fume hood.
2. Handling:
-
Aliquot the Chemical: Carefully weigh and transfer the required amount of the solid compound. Use appropriate tools to minimize the risk of creating dust or spills.
-
Perform the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest practical height.
3. Cleanup and Disposal:
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.
-
Segregate Waste: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container.
-
Dispose of Waste: Follow your institution's hazardous waste disposal procedures. Halogenated wastes are typically incinerated at high temperatures.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[4][5] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][5] If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill | For small spills, absorb the material with inert absorbent pads and place it in a sealed container for disposal. Ensure the area is well-ventilated. |
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and any associated waste is critical to prevent environmental contamination.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables and rinsates, in a designated "Halogenated Organic Waste" container.[7][8]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Disposal Procedure: Adhere strictly to your institution's and local regulations for the disposal of hazardous chemical waste. Halogenated waste streams often require specialized disposal methods, such as high-temperature incineration.[3]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. cprcertificationnow.com [cprcertificationnow.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
